molecular formula C22H21BrN6O2 B1150294 Adenosine Kinase Inhibitor (hydrate)

Adenosine Kinase Inhibitor (hydrate)

Katalognummer: B1150294
Molekulargewicht: 481.3 g/mol
InChI-Schlüssel: GGSVVLZSNMFBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine Kinase Inhibitor (hydrate), also known as Adenosine Kinase Inhibitor (hydrate), is a useful research compound. Its molecular formula is C22H21BrN6O2 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine Kinase Inhibitor (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine Kinase Inhibitor (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H21BrN6O2

Molekulargewicht

481.3 g/mol

IUPAC-Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;hydrate

InChI

InChI=1S/C22H19BrN6O.H2O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);1H2

InChI-Schlüssel

GGSVVLZSNMFBHH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.O

Aussehen

Assay:≥98%A crystalline solid

Synonyme

5-(3-bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine, hydrate (5:2)

Herkunft des Produkts

United States

Foundational & Exploratory

Adenosine Kinase Inhibitor (hydrate) applications in epilepsy and seizure research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adenosine Kinase Inhibitor (hydrate) applications in epilepsy and seizure research Compound Focus: ABT-702 (Non-nucleoside ADK Inhibitor) & 5-Iodotubercidin (Nucleoside Reference) Audience: Researchers, Scientists, Drug Development Professionals

Mechanisms, Protocols, and Experimental Workflows for ABT-702 (Hydrate)

Executive Summary

The "Adenosine Hypothesis" of epilepsy posits that a deficiency in the endogenous anticonvulsant adenosine—driven by the upregulation of adenosine kinase (ADK) in reactive astrocytes—is a primary driver of ictogenesis and drug resistance. Adenosine Kinase Inhibitors (AKIs) represent a mechanism-based therapeutic strategy to restore homeostatic adenosine levels specifically at sites of pathology.[1]

This guide provides a technical deep-dive into the application of Adenosine Kinase Inhibitor (hydrate) (specifically the non-nucleoside prototype ABT-702 ) in preclinical seizure models. It contrasts this with nucleoside analogs like 5-Iodotubercidin (5-ITU) and details the critical formulation, dosing, and validation protocols required for reproducible data.

Mechanistic Foundation: The Astrogliosis-ADK Axis[3]

The Pathogenic Loop

In the healthy brain, ADK is the primary enzyme clearing intracellular adenosine, converting it to AMP. However, in epileptic tissue (e.g., Temporal Lobe Epilepsy), astrogliosis leads to a massive overexpression of ADK. This creates a "sink," rapidly draining adenosine and removing the tonic inhibition normally provided by Adenosine A1 Receptor (A1R) activation.

Therapeutic Logic:

  • Target: Adenosine Kinase (EC 2.7.1.20).[2]

  • Action: Inhibition blocks the conversion of Adenosine

    
     AMP.[3]
    
  • Outcome: Increases ambient adenosine concentration, specifically activating presynaptic A1Rs to inhibit glutamate release and hyperpolarize postsynaptic neurons.

Signaling Pathway Visualization

The following diagram illustrates the metabolic shunt created by ADK upregulation and the restoration of inhibition via AKIs.

AdenosinePathway ATP ATP ADO Adenosine (Endogenous Anticonvulsant) ATP->ADO CD73/Nucleotidases AMP AMP ADO->AMP Clearance via ADK A1R A1 Receptor (Inhibitory) ADO->A1R Activation Seizure Seizure Activity A1R->Seizure Inhibits ADK Adenosine Kinase (Overexpressed in Epilepsy) ADK->AMP Catalysis Inhibitor ABT-702 (Hydrate) (ADK Inhibitor) Inhibitor->ADK Blocks

Figure 1: The Adenosine Kinase regulatory node. Inhibition of ADK prevents the metabolic clearance of adenosine, forcing it to activate the inhibitory A1 receptor pathway.

Compound Profile: Adenosine Kinase Inhibitor (Hydrate)[1][2][6][7]

The term "Adenosine Kinase Inhibitor (hydrate)" in catalog contexts (e.g., Cayman Chemical Item No. 18228) typically refers to ABT-702 .[4] Unlike early nucleoside inhibitors (e.g., 5-ITU) which caused liver toxicity, ABT-702 is a non-nucleoside pyridopyrimidine with higher selectivity and a better safety profile for acute studies.

Physicochemical Properties
PropertySpecificationTechnical Note
Chemical Name ABT-702 (Hydrate)4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine
Molecular Weight ~463.3 (varies w/ hydration)Always calculate molarity based on the specific batch MW provided on the vial.
Solubility (DMSO) ~30 mg/mLPrimary stock solvent.
Solubility (DMF) ~20 mg/mLAlternative organic solvent.[5]
Solubility (Aqueous) < 0.25 mg/mL (PBS pH 7.[6]2)CRITICAL: Poor aqueous solubility requires careful formulation (see Sec 4.1).
IC50 (ADK) 1.7 nMHighly potent; orders of magnitude more selective than A1/A2A receptors.

Experimental Protocols

Formulation Strategy (Self-Validating System)

The "hydrate" form implies water molecules in the crystal lattice, but the compound itself is hydrophobic. Direct dissolution in saline will result in precipitation and failed dosing.

Protocol: Preparation of 10 mg/kg Injectable Solution

  • Stock Solution: Dissolve ABT-702 hydrate in 100% DMSO to a concentration of 30 mg/mL . Vortex until clear.

    • Validation: Inspect against light.[7] No particulates should be visible.

  • Intermediate Dilution: Slowly add the DMSO stock to a vehicle of 10% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

    • Why HPβCD? It encapsulates the hydrophobic drug, preventing precipitation better than simple saline/DMSO mixes.

  • Final Vehicle Composition: Aim for <10% DMSO final concentration to avoid vehicle toxicity.

    • Example: For a 20g mouse (dosing volume 0.2 mL), to deliver 10 mg/kg (0.2 mg total), you need a final concentration of 1 mg/mL.

    • Mix 33.3 µL of Stock (30 mg/mL) + 966.7 µL of HPβCD vehicle.

In Vivo Seizure Models (Mouse)

ABT-702 is most effective in models where adenosine tone is compromised or where acute surges of adenosine can terminate seizures.

A. Intra-Amygdala Kainic Acid (KA) Model (Focal Seizures)

This model mimics temporal lobe epilepsy and astrogliosis.

  • Induction: Stereotaxic injection of KA (0.3 µg in 0.2 µL) into the basolateral amygdala.

  • Latency Phase: Allow 2-3 weeks for spontaneous recurrent seizures (SRS) and astrogliosis to develop.

  • Treatment: Administer ABT-702 (10–30 mg/kg, i.p.) or Vehicle.

  • Readout: Video-EEG monitoring for 4 hours post-injection.

    • Expected Result: Significant reduction in seizure frequency and duration within 30-60 minutes.

B. 6-Hz Psychomotor Seizure Model (Drug Screening)

Used to test efficacy against pharmacoresistant seizures.

  • Pre-treatment: Administer ABT-702 (i.p.) 30–60 minutes prior to stimulation.

  • Induction: Corneal stimulation (6 Hz, 0.2 ms pulse width, 3s duration) at 32 mA or 44 mA.

  • Scoring: Presence/absence of "stunned" posture, forelimb clonus, or Straub tail.

    • Efficacy: ABT-702 typically shows an ED50 ~1.5–5 mg/kg in this model.

Experimental Workflow Diagram

Workflow Prep Formulation (DMSO Stock -> HPβCD) Admin Administration (ABT-702 i.p. 10mg/kg) Prep->Admin Fresh Prep (<1h) Induction Seizure Induction (KA / 6-Hz / MES) Induction->Admin Therapeutic Mode Admin->Induction Prophylactic Mode Monitor Monitoring (Video-EEG / Behavior) Admin->Monitor Tmax ~30-60m Analysis Data Analysis (Seizure Burden / Histology) Monitor->Analysis

Figure 2: Step-by-step experimental workflow for evaluating ADK inhibitors in vivo.

Data Analysis & Interpretation

When analyzing data from ADK inhibitor studies, researchers must distinguish between anticonvulsant effects (stopping a seizure) and sedative effects (general suppression).

Quantitative Metrics Table
MetricDefinitionExpected Impact of ABT-702
Seizure Frequency Number of ictal events per hourDecrease (Primary Endpoint)
Ictal Duration Length of individual seizure eventsDecrease (Rapid termination)
Post-ictal Refractoriness Time between seizuresIncrease (Adenosine prolongs refractory period)
Locomotor Activity Open field movementDecrease (High doses >30mg/kg may cause sedation via A1R)
Histological Validation (Post-Hoc)

To confirm the mechanism, you must validate the target environment.

  • Stain: GFAP (Astrocytes) and ADK (Adenosine Kinase).[8]

  • Observation: In the vehicle group, epileptic foci should show dense GFAP/ADK colocalization (astrogliosis).

  • Interpretation: Efficacy of ABT-702 in these regions confirms that the drug is acting on the pathological overexpression of the enzyme.

Challenges & Troubleshooting

  • The "Therapeutic Window" Issue:

    • Problem: Systemic ADK inhibition increases adenosine everywhere, including the heart (bradycardia) and healthy brain tissue (sedation).

    • Solution: Use minimal effective doses (1-10 mg/kg). ABT-702 is preferred over 5-ITU because it is less toxic, but high doses will still cause motor impairment.

  • Solubility Failure:

    • Symptom:[9][10][11][12] Cloudy suspension upon injection.

    • Fix: Do not use saline alone. Use 10-20% Cyclodextrin or a PEG400/Saline mix.

  • Hydrate Calculation:

    • Error: Using the anhydrous MW for the hydrate form leads to underdosing.

    • Fix: Check the Certificate of Analysis (CoA) for the specific water content or "Formula Weight" of your batch.

References

  • Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[1][2][8] Pharmacological Reviews, 65(3), 906–943. Link

  • Jarvis, M. F., et al. (2000).[12] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties.[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[4][5] Link

  • Gouder, N., et al. (2004).[10] Astrogliosis in epilepsy leads to overexpression of adenosine kinase, resulting in seizure aggravation.[9][13] Brain, 127(2), 495-495. Link

  • Cayman Chemical. (n.d.). Adenosine Kinase Inhibitor (hydrate) Product Information. Link

  • Kowaluk, E. A., & Jarvis, M. F. (2000). Therapeutic potential of adenosine kinase inhibitors.[1][9][2][3][5][14][15] Expert Opinion on Investigational Drugs, 9(11), 2539-2550. Link

Sources

Methodological & Application

Application Note: Solubilization and Handling of Adenosine Kinase Inhibitors (Hydrate Forms)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Adenosine Kinase (ADK) inhibitors are critical tools for studying purine metabolism, nociception, and anti-inflammatory signaling. A frequent point of failure in experimental workflows is the solubilization of these compounds.

The "Hydrate" Trap: Researchers often assume that compounds labeled as "Hydrates" (e.g., Adenosine Kinase Inhibitor hydrate, often referring to ABT-702) are water-soluble due to the presence of water molecules in the crystal lattice. This is incorrect. The hydrate designation refers to crystal stability, not hydrophilicity.

Most potent ADK inhibitors are highly lipophilic and practically insoluble in water . Attempting to dissolve them directly in aqueous buffers (PBS, media) results in micro-precipitation, leading to:

  • Inconsistent IC50 values.

  • "Dead" biological replicates.

  • False negatives in enzymatic assays.

This guide provides a standardized protocol for solubilizing ADK inhibitors using organic intermediates to ensure bioavailability and reproducibility.

Chemical Properties & Solubility Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates solubility profiles for the two most common research grade ADK inhibitors: ABT-702 (often sold simply as "Adenosine Kinase Inhibitor") and 5-Iodotubercidin .

Solubility Comparison Table
SolventSolubility (ABT-702 Hydrate)Solubility (5-Iodotubercidin)Suitability
Water Insoluble (< 0.1 mg/mL)Insoluble DO NOT USE for stock preparation.
PBS (pH 7.2) Sparingly Soluble (< 0.1 mg/mL)InsolubleOnly for final dilution (risk of crashing).
DMSO Soluble (~20–30 mg/mL)Soluble (> 20 mg/mL)Recommended for Stock Solutions.[1]
Ethanol Low (~3 mg/mL)Low/InsolubleNot recommended for high-conc stocks.
DMF Soluble (~20 mg/mL)SolubleAlternative to DMSO if cytotoxicity is a concern.

Critical Note: Solubility in aqueous buffers can be improved to ~0.25 mg/mL only if the compound is first dissolved in DMSO and then diluted.[1] Direct addition of powder to buffer will likely fail.

Mechanism of Action

Understanding the pathway highlights why consistent solubility is vital. ADK inhibition forces a buildup of intracellular adenosine, which then transports extracellularly to activate protective G-protein coupled receptors.

ADK_Pathway Adenosine Adenosine AMP AMP (Adenosine Monophosphate) Adenosine->AMP Phosphorylation Receptors Adenosine Receptors (A1, A2A, A3) Adenosine->Receptors Activates ADK Adenosine Kinase (Enzyme) ADK->Adenosine Catalyzes Inhibitor ADK Inhibitor (ABT-702 / 5-ITu) Inhibitor->ADK Inhibits (IC50 ~1.7 nM) Response Anti-nociception Anti-inflammation Receptors->Response Signaling Cascade

Figure 1: Mechanism of Action.[2][3][4] ADK inhibitors block the conversion of Adenosine to AMP, raising adenosine levels to activate downstream therapeutic receptors.

Standardized Solubilization Protocol

Phase A: Preparation of Stock Solution (Organic)

Objective: Create a stable, high-concentration master stock.

  • Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO prevents hydrolysis and ensures complete dissolution of the lipophilic lattice.

  • Calculation:

    • Target Concentration: 10 mM is standard.

    • Example: For 5 mg of ABT-702 (MW ~463.3 g/mol ):

      
      
      
      
      
  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Phase B: Preparation of Working Solution (Aqueous)

Objective: Dilute into assay media without "crashing" (precipitation).

The "Stepwise" Dilution Method: Do not squirt high-concentration DMSO stock directly into a large volume of cold media. This causes local high concentrations that trigger precipitation.

  • Thaw: Warm the DMSO stock aliquot to Room Temperature (RT). Ensure it is fully liquid.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM sub-stock.

  • Final Dilution:

    • Place your target buffer (PBS or Media) in a tube. Vortex the buffer while slowly adding the DMSO stock dropwise.

    • Target DMSO Limit: Keep final DMSO concentration ≤ 0.1% for cell culture or ≤ 1-2% for enzymatic assays.

    • Example: To make 10 mL of 10 µM working solution:

      • Add 10 µL of 10 mM Stock to 9.99 mL of Media.

      • Mix immediately.

Workflow Visualization

Protocol_Workflow Powder Lyophilized Powder (Hydrate Form) Stock Master Stock (10-25 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO (>99.9%) DMSO->Stock Solvent Aliquot Aliquot & Freeze (-20°C) Stock->Aliquot Storage Working Working Solution (Max 0.1% DMSO) Aliquot->Working Thaw & Dilute Buffer Assay Buffer / Media (Pre-warmed) Buffer->Working Diluent Check QC Check (Turbidity/Precipitation) Working->Check Inspect Proceed to Assay Proceed to Assay Check->Proceed to Assay Clear

Figure 2: Solubilization Workflow. The critical path involves creating a high-concentration organic stock before aqueous dilution.

Troubleshooting & Validation

Self-Validating the Solution

Before applying to cells or animals, perform the "Light Path Check" :

  • Hold the working solution vial up to a light source.

  • Invert gently.

  • Pass: Solution is crystal clear.

  • Fail: Solution looks "milky," opalescent, or has visible specks. This indicates the compound has crashed out.

    • Remedy: Do not filter (you will remove the drug). Sonicate for 10 minutes. If it fails again, prepare a fresh dilution using a lower concentration or a surfactant (e.g., 0.5% Tween 80) if the assay permits.

In Vivo Considerations

For animal studies (IP or Oral), simple DMSO/PBS mixtures often fail at high doses. Use a vehicle formulation:

  • 5% DMSO + 5% Tween 80 + 90% Saline.

  • Or 0.5% Methylcellulose (CMC-Na) suspension.

References

  • Cayman Chemical. Adenosine Kinase Inhibitor (hydrate) Product Information (Item No. 17569).[1]

    • Source for ABT-702 identity and solubility d
  • Jarvis, M.F., et al. (2000). ABT-702, a novel orally effective adenosine kinase inhibitor...[2][1] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[2][3][1][5]

    • Primary literature for ABT-702 physicochemical properties and in vivo dosing.
  • APExBIO. 5-Iodotubercidin Product Protocol.

    • Source for 5-Iodotubercidin solubility (DMSO >10mM).[6]

  • Selleck Chemicals. Inhibitor Handling Instructions & Solubility Guide.

    • General protocols for handling lipophilic kinase inhibitors.

Sources

Adenosine Kinase Inhibitor (hydrate) treatment protocol for inflammatory hyperalgesia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

Adenosine is a potent endogenous distress signal that exerts analgesic and anti-inflammatory effects via P1 purinergic receptors (A1, A2A, A2B, A3). Under basal conditions, extracellular adenosine levels are low due to rapid cellular uptake and phosphorylation into AMP by the cytosolic enzyme Adenosine Kinase (ADK) .

In states of inflammatory hyperalgesia (e.g., tissue injury, arthritis), endogenous adenosine production increases but is rapidly metabolized by ADK, limiting its therapeutic duration. This protocol details the application of Adenosine Kinase Inhibitors (AKIs) , specifically the reference compound ABT-702 , to treat inflammatory hyperalgesia.[1][2] By inhibiting ADK, we force a buildup of intracellular adenosine, which transports to the extracellular space via Equilibrative Nucleoside Transporters (ENTs), activating spinal A1 receptors (antinociception) and peripheral A2A receptors (anti-inflammation).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Adenosine Shunt" mechanism where ADK inhibition amplifies signaling.

ADK_Mechanism ATP ATP Breakdown ADO_Intra Intracellular Adenosine ATP->ADO_Intra ADK Adenosine Kinase (ADK) ADO_Intra->ADK AMP AMP ADO_Intra->AMP Normal Metabolism ENT ENT Transporter ADO_Intra->ENT Accumulation Efflux Inhibitor ABT-702 (Inhibitor) Inhibitor->ADK Blocks ADO_Extra Extracellular Adenosine ENT->ADO_Extra A1R A1 Receptor (Spinal Analgesia) ADO_Extra->A1R A2AR A2A Receptor (Anti-Inflammatory) ADO_Extra->A2AR

Caption: ADK inhibition blocks the metabolic sink (Adenosine


 AMP), forcing adenosine efflux to activate analgesic receptors.[3]

Compound Preparation & Handling

Target Compound: ABT-702 (often supplied as Dihydrochloride or Hydrate). Molecular Weight Note: Batch-specific hydration varies. You must consult the Certificate of Analysis (CoA) for the exact molecular weight (MW) of your batch to calculate molarity correctly.

Solubility Profile

ABT-702 is hydrophobic. Direct dissolution in saline causes precipitation.

  • Stock Solvent: DMSO (Dimethyl sulfoxide), anhydrous.[4]

  • Stock Concentration: 50 mM (Store at -20°C, stable for 1 month).

Vehicle Formulation (Systemic Injection)

For Intraperitoneal (i.p.) administration, a multi-component vehicle is required to maintain solubility and prevent precipitation at the injection site.

ComponentPercentage (v/v)Function
DMSO 10% - 15%Solubilizer (Primary)
Cremophor EL (or Tween 80)10% - 15%Surfactant / Emulsifier
Saline (0.9% NaCl)70% - 80%Diluent (Add last)

Preparation Steps:

  • Dissolve calculated ABT-702 powder into 100% DMSO.

  • Add Cremophor EL/Tween 80 and vortex vigorously.

  • Slowly add warm (37°C) saline while vortexing.

  • Critical: If the solution turns cloudy, sonicate at 37°C for 5 minutes. If precipitation persists, adjust pH to ~7.0-7.4 using dilute NaOH, as acidic pH can reduce solubility of the hydrochloride salt.

In Vivo Model: CFA-Induced Inflammatory Hyperalgesia

Species: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g). Induction Agent: Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum.

Induction Protocol
  • Baseline Testing: Measure baseline paw withdrawal thresholds (Von Frey) and thermal latency (Hargreaves) 24 hours prior to induction.

  • Anesthesia: Light isoflurane anesthesia (2-3%).

  • Injection: Administer CFA intraplantarly (i.pl.)[5][6] into the plantar surface of the left hind paw .

    • Volume (Rat): 100 µL

    • Volume (Mouse): 20 µL

  • Development: Allow inflammation to develop for 24 hours . Significant edema and hyperalgesia should be stable by this time point.

Treatment Protocol (Dosing)

Route: Intraperitoneal (i.p.) is the standard for pharmacokinetic profiling. Timing: Administer drug 24 hours post-CFA injection.

Dose Groups
GroupTreatmentDosePurpose
1 Vehicle ControlN/ABaseline Inflammation
2 Low Dose ABT-7023 mg/kgThreshold Effect
3 Mid Dose ABT-70210 mg/kgEffective Range
4 High Dose ABT-70230 mg/kgMaximal Efficacy
5 Positive ControlDiclofenac (10 mg/kg)Validation
Mechanistic Validation (The "Trustworthiness" Check)

To prove the analgesia is adenosine-mediated, a separate cohort should receive the AKI plus an antagonist.

  • Antagonist: Theophylline (Non-selective P1 antagonist) at 10 mg/kg i.p.[7]

  • Protocol: Administer Theophylline 15 minutes before ABT-702.

  • Expected Result: Theophylline should abolish the analgesic effect of ABT-702.[8]

Experimental Workflow & Behavioral Assessment

Timeline Diagram

Workflow cluster_TestDay Day 1: Testing Phase Start Day -1: Baseline Measurement (Von Frey & Hargreaves) Induction Day 0: CFA Injection (Intraplantar) Start->Induction Wait 24 Hour Incubation (Inflammation Development) Induction->Wait Dosing T=0 min: Drug Administration (Vehicle vs. ABT-702) Wait->Dosing Test1 T+30 min: Rotarod Test (Rule out sedation) Dosing->Test1 Test2 T+45 min: Von Frey Test (Mechanical Hyperalgesia) Test1->Test2 Test3 T+60 min: Hargreaves Test (Thermal Hyperalgesia) Test2->Test3

Caption: Experimental timeline ensuring motor coordination is tested prior to nociception to rule out false positives.

Behavioral Assays
A. Rotarod Test (Safety/Selectivity)

Why: ADK inhibitors can cause sedation or motor ataxia at high doses. If an animal falls off the rod, it cannot withdraw its paw, creating a false positive for analgesia.

  • Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).

  • Cut-off: Any dose reducing latency to fall by >20% compared to vehicle is considered sedative and invalid for pain assessment.

B. Von Frey (Mechanical Allodynia)
  • Method: Up-down method (Chaplan et al.).

  • Stimulation: Apply filaments to the center of the inflamed paw.

  • Endpoint: 50% Withdrawal Threshold (grams).

  • Success Criteria: ABT-702 should restore thresholds toward baseline (pre-CFA) levels.

C. Hargreaves (Thermal Hyperalgesia)
  • Method: Radiant heat source applied to the plantar surface.

  • Endpoint: Latency to withdraw (seconds).

  • Cut-off: 20 seconds (to prevent tissue damage).

Data Analysis & Interpretation

Data should be presented as Mean ± SEM. Statistical significance is determined via Two-way ANOVA (Time x Treatment) followed by Bonferroni's post-hoc test.

Expected Outcomes Table
ReadoutVehicle (CFA)ABT-702 (10-30 mg/kg)Theophylline + ABT-702
Paw Edema HighModerate Reduction (A2A effect)High
Von Frey Threshold Low (<4g)Increased (>10g)Low (<4g)
Thermal Latency Low (<5s)Increased (>10s)Low (<5s)
Rotarod Latency NormalNormal (if <30 mg/kg)Normal

Troubleshooting & Expert Tips

  • Hydrate Stoichiometry: If using ABT-702 Dihydrochloride Hydrate, the water content can add 5-10% to the mass. Weighing without correcting for this will result in under-dosing . Always use the formula:

    
    .
    
  • The "Ceiling" Effect: ADK inhibitors rely on endogenous adenosine tone. If the tissue is not stressed/inflamed, adenosine turnover is low, and the inhibitor has little effect. This makes AKIs "site-specific" and safer than direct agonists, but it also means they may fail in non-inflammatory baseline tests.

  • Vehicle Toxicity: Cremophor EL can cause histamine release in dogs/humans but is generally tolerated in rodents. However, keep injection volume low (<5 mL/kg) to avoid vehicle-induced nociception.

References

  • Jarvis, M. F., et al. (2000).[1] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164. Link

  • Kowaluk, E. A., et al. (2000).[1] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: II. In vivo characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174. Link

  • McGaraughty, S., Cowart, M., & Jarvis, M. F. (2005).[9] Anticonvulsant and antinociceptive actions of novel adenosine kinase inhibitors.[9][10][11] Current Topics in Medicinal Chemistry, 5(1), 43-58.[9] Link

  • Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[10] Pharmacological Reviews, 65(3), 906-943. Link

  • Poon, A., & Sawynok, J. (1999). Antinociception by adenosine analogs and inhibitors of adenosine metabolism in an inflammatory thermal hyperalgesia model in the rat. Pain, 83(3), 545-554. Link

Sources

Application Notes & Protocols: Utilizing Adenosine Kinase Inhibitor (Hydrate) in Diabetic Retinopathy Research Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for Targeting Adenosine Kinase in Diabetic Retinopathy

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, characterized by progressive damage to the retinal microvasculature due to chronic hyperglycemia.[1][2][3] The pathology is complex, involving a cascade of events including inflammation, oxidative stress, breakdown of the blood-retinal barrier (BRB), and ultimately, sight-threatening neovascularization.[1][4] A growing body of evidence points to the adenosinergic system as a critical modulator of the inflammatory and neurodegenerative processes that drive early-stage DR.[5][6]

Adenosine, an endogenous purine nucleoside, acts as a key signaling molecule that regulates cellular function during metabolic stress, such as the hypoxic and inflammatory conditions found in the diabetic retina.[5][6][7] Its effects are mediated by four G-protein-coupled receptor subtypes (A1, A2A, A2B, and A3).[5][8] Of particular interest in DR is the A2A adenosine receptor (A2AAR), which, when activated, exerts potent anti-inflammatory effects, mitigating the retinal damage associated with diabetes.[7][8][9]

The intracellular and extracellular concentrations of adenosine are tightly regulated. Adenosine kinase (AK) is the primary enzyme responsible for clearing intracellular adenosine by phosphorylating it to adenosine monophosphate (AMP).[6][7][10] In the diabetic retina, there is a noted downregulation of AK, which is thought to be a compensatory mechanism to increase protective adenosine levels.[5][7] However, this endogenous response is often insufficient to counteract the chronic inflammatory state.

This has led to the therapeutic strategy of pharmacologically inhibiting AK. By blocking this key enzyme, the intracellular concentration of adenosine rises, leading to increased extracellular adenosine levels, specifically at sites of inflammation and tissue injury.[6][11] This "site- and event-specific" elevation of adenosine amplifies the natural, protective anti-inflammatory signaling through the A2AAR, without the side effects associated with systemic administration of adenosine receptor agonists.[11][12]

This document provides a comprehensive guide for researchers on the application of adenosine kinase inhibitors (AKIs), with a focus on the well-characterized inhibitor ABT-702, in established in vitro and in vivo models of diabetic retinopathy.

II. Mechanism of Action: The Adenosine Kinase-A2A Receptor Axis

The therapeutic efficacy of AKIs in diabetic retinopathy hinges on their ability to modulate the inflammatory cascade within the retina. Chronic hyperglycemia leads to the formation of advanced glycation end-products (AGEs), such as Amadori-glycated albumin (AGA), which activate retinal microglia, the resident immune cells of the retina.[8][13] This activation triggers a pro-inflammatory response, characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1).[7][8] This inflammatory milieu contributes to the breakdown of the blood-retinal barrier and neuronal cell death.[8][13]

Inhibition of adenosine kinase disrupts this process through the following signaling pathway:

Adenosine_Pathway cluster_0 Intracellular cluster_1 Extracellular cluster_2 Inflammatory Signaling AKI Adenosine Kinase Inhibitor (e.g., ABT-702) AK Adenosine Kinase (AK) AKI->AK Inhibits AMP AMP AK->AMP Phosphorylates to Adenosine_in Adenosine Adenosine_in->AK Metabolized by Adenosine_out Adenosine Adenosine_in->Adenosine_out Transport via ENT1 A2AAR A2A Adenosine Receptor (A2AAR) Adenosine_out->A2AAR Binds to AC Adenylyl Cyclase A2AAR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK MAPK Pathway (e.g., Raf/ERK) PKA->MAPK Inhibits (Crosstalk) Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, ICAM-1) Anti_Inflammatory->Pro_Inflammatory Suppresses Hyperglycemia Hyperglycemia / AGA Microglia Microglial Activation Hyperglycemia->Microglia Microglia->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Pro_Inflammatory

Caption: AKI-mediated anti-inflammatory signaling pathway in DR.

By inhibiting AK, intracellular adenosine levels rise, increasing the gradient for its transport into the extracellular space via equilibrative nucleoside transporters (ENTs).[7] Extracellular adenosine then binds to A2AARs on microglial and other retinal cells.[8] This receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[14] Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit pro-inflammatory signaling cascades, such as the MAPK/ERK pathway, and promote the transcription of anti-inflammatory genes via CREB.[15] This effectively dampens the production of TNF-α and other inflammatory mediators, reducing retinal cell death and protecting the integrity of the blood-retinal barrier.[5][7]

III. Adenosine Kinase Inhibitor: Profile of ABT-702

A number of AKIs have been developed, but for the purposes of these application notes, we will focus on ABT-702, a potent, selective, and orally active non-nucleoside inhibitor that has been characterized in DR models.[5][6]

When sourcing an AKI, it is often supplied as a salt, such as ABT-702 dihydrochloride, and may be in a hydrate form. It is critical to note the exact form of the compound, as the molecular weight will differ, affecting the calculations for preparing solutions of a specific molarity. Always use the batch-specific molecular weight provided by the supplier.

Parameter Value Reference(s)
Compound Name ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine)[6][11]
Form Often supplied as dihydrochloride salt[16]
IC₅₀ (cell-free) ~1.7 nM (human, rat, mouse)[6][16]
IC₅₀ (intact cells) ~51 nM (IMR-32 human neuroblastoma cells)[16]
Mechanism Reversible, competitive with respect to adenosine[6][11]
Selectivity >1300-fold selective for AK over A₁, A₂A, A₃ receptors, adenosine transporter, and deaminase[6]
Solubility Soluble in DMSO (~24 mg/mL); Insoluble in water

IV. In Vivo Research Models: Application of AKI (hydrate)

The most common and well-established animal model for early-stage DR is the streptozotocin (STZ)-induced diabetic rodent.[17] STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and chronic hyperglycemia.[17]

A. Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo AKI efficacy testing.

B. Detailed Protocols for In Vivo Application

1. Induction of Diabetes with Streptozotocin (STZ)

  • Principle: This protocol creates a model of type 1 diabetes, which develops key features of non-proliferative DR over several weeks to months.

  • Materials:

    • Streptozotocin (STZ)

    • Sterile 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)

    • Mice (e.g., C57BL/6J) or Rats (e.g., Sprague Dawley)

    • Blood glucose meter

  • Protocol:

    • Preparation: Prepare the STZ solution in cold citrate buffer immediately before use, as it is light-sensitive and unstable. A common dosing strategy for mice is multiple low doses, e.g., 50-55 mg/kg intraperitoneally (i.p.) for 5 consecutive days.[18] For rats, a single higher dose (e.g., 60-65 mg/kg i.v. or i.p.) is often used.[19]

    • Administration: Inject the freshly prepared STZ solution i.p. into the animals.

    • Confirmation of Diabetes: Monitor blood glucose levels 7-10 days post-injection. Animals with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic and can be included in the study.[18]

    • Animal Care: Provide insulin as needed (e.g., 0-0.2 units of NPH insulin s.c.) to prevent significant weight loss and mortality, while maintaining a hyperglycemic state.[18]

2. Preparation and Administration of AKI (ABT-702)

  • Principle: To deliver the AKI systemically to evaluate its effects on the retinal pathology.

  • Materials:

    • Adenosine Kinase Inhibitor (e.g., ABT-702 dihydrochloride)

    • Vehicle solution (e.g., 15% DMSO, 15% Cremophor EL, 70% saline)[16]

  • Protocol:

    • Dose Calculation: A documented effective dose of ABT-702 in STZ-induced diabetic mice is 1.5 mg/kg.[5][20] Adjust the final concentration of your stock solution based on the average weight of your animals and the desired injection volume (typically 5-10 mL/kg for mice).

    • Solution Preparation: Due to its poor water solubility, ABT-702 must be dissolved in a suitable vehicle. First, dissolve the required amount of ABT-702 powder in DMSO. Then, add Cremophor EL and vortex to mix. Finally, add saline incrementally while vortexing to create a stable emulsion.

    • Administration: Administer the prepared solution or vehicle control via intraperitoneal (i.p.) injection. A typical treatment schedule is twice weekly, commencing at the onset of diabetes and continuing for the duration of the study (e.g., 16 weeks).[5][20]

3. Assessment of Therapeutic Efficacy

  • Principle: A multi-faceted approach is required to assess the structural, functional, and molecular impact of the AKI treatment.

    • a) Retinal Function - Electroretinography (ERG):

      • Causality: ERG measures the electrical responses of various retinal cell types to light, providing a direct assessment of retinal health. In DR, a reduction in the amplitudes and a delay in the latencies of the a-wave (photoreceptors), b-wave (bipolar and Müller cells), and oscillatory potentials (amacrine cells) are common.[2][7][21]

      • Procedure: Perform ERG at baseline and at selected time points throughout the study. After overnight dark adaptation, anesthetized animals are exposed to flashes of light of varying intensity, and the retinal electrical responses are recorded via a corneal electrode.[19]

    • b) Vascular Permeability - Evans Blue Assay:

      • Causality: Breakdown of the blood-retinal barrier is a key pathological event in DR. The Evans blue dye binds to serum albumin, and its extravasation into the retinal tissue is a quantitative measure of vascular leakage.[22][23]

      • Procedure (at terminal endpoint):

        • Inject Evans blue dye (e.g., 45 mg/kg) intravenously and allow it to circulate for 2 hours.[8][22]

        • Perfuse the animal transcardially with saline to remove the dye from the circulation.[8]

        • Enucleate the eyes, dissect the retinas, and dry them to get a consistent dry weight.

        • Extract the extravasated dye from the retinas using formamide at 55°C for 24-48 hours.[2][8]

        • Measure the absorbance of the formamide extract (typically at 620 nm) and quantify the amount of dye using a standard curve.[22]

    • c) Molecular and Cellular Analysis (at terminal endpoint):

      • Causality: Assess the direct impact of the AKI on the inflammatory and apoptotic pathways implicated in DR.

      • Procedure:

        • Tissue Harvest: Dissect retinas and process for either protein (Western blot), RNA (RT-qPCR), or histological analysis.

        • Western Blot/RT-qPCR: Quantify changes in the expression of key markers such as TNF-α, ICAM-1, cleaved caspase-3 (apoptosis), and markers of oxidative stress.[5][20]

        • Immunohistochemistry: Visualize and localize proteins in retinal cross-sections. For example, use antibodies against Iba1 to assess microglial activation and TUNEL staining to identify apoptotic cells.[5]

V. In Vitro Research Models: Application of AKI (hydrate)

In vitro models allow for the controlled investigation of specific cellular mechanisms in a high-throughput manner, complementing in vivo studies.[1][2][3]

A. Key In Vitro Models for DR Research
Model Cell Type(s) Purpose Typical High-Glucose Condition Reference(s)
Microglial Inflammation Primary Retinal Microglia or Cell LinesTo study neuro-inflammation and cytokine release.25-35 mM D-glucose[19][24]
Endothelial Dysfunction Retinal Microvascular Endothelial Cells (e.g., HRECs)To investigate blood-retinal barrier properties, leukostasis.25-30 mM D-glucose[25]
Neurovascular Unit Co-culture of Endothelial Cells, Pericytes, Glia, and NeuronsTo model the complex cellular interactions in the retina.25-75 mM D-glucose[1][25]
B. Detailed Protocols for In Vitro Application

1. Primary Retinal Microglial Cell Culture and High Glucose Challenge

  • Principle: To isolate and culture primary microglia to study their inflammatory response to high glucose and the protective effects of AKI.

  • Materials:

    • Neonatal mouse or rat pups (P0-P3)

    • Dissection medium (e.g., HBSS-based)

    • Digestion enzymes (e.g., trypsin, DNase)

    • Culture medium (e.g., DMEM/F12 with FBS and Pen/Strep)

    • T-75 flasks

  • Protocol:

    • Isolation: Isolate and pool retinas from neonatal pups in dissection medium.

    • Dissociation: Mechanically and enzymatically dissociate the retinal tissue to create a single-cell suspension.[26][27]

    • Mixed Glial Culture: Plate the cell suspension into T-75 flasks. Astrocytes will form an adherent monolayer, with microglia growing on top.[27]

    • Microglial Harvest: After 10-14 days, harvest the microglia by gentle shaking of the flasks.

    • High Glucose Challenge: Plate the purified microglia and allow them to adhere. Replace the normal glucose (5.5 mM) medium with high glucose (e.g., 25-35 mM D-glucose) medium to simulate diabetic conditions. Include an osmotic control (e.g., L-glucose or mannitol) to ensure effects are due to hyperglycemia and not hyperosmolarity.[24]

2. Application of AKI (ABT-702) and Assessment of Efficacy

  • Principle: To determine the dose-dependent effect of the AKI on attenuating the high glucose-induced inflammatory response.

  • Protocol:

    • AKI Preparation: Prepare a concentrated stock solution of ABT-702 in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

    • Treatment: Pre-treat the microglial cultures with varying concentrations of ABT-702 for a set period (e.g., 1-2 hours) before initiating the high glucose challenge.

    • Assessment:

      • ELISA: After 24-48 hours of high glucose exposure, collect the culture supernatant and measure the concentration of secreted TNF-α using a commercially available ELISA kit.

      • Western Blot/RT-qPCR: Lyse the cells to analyze the expression of inflammatory markers (TNF-α, ICAM-1) and signaling proteins (e.g., phosphorylated ERK) as described in the in vivo section.[15]

VI. Data Interpretation and Troubleshooting

Expected Outcome with AKI Treatment Potential Issue Troubleshooting Suggestion
In Vivo: Reduced ERG deficits, decreased vascular leakage, lower inflammatory marker expression.No significant effect observed.- Verify inhibitor activity: Confirm the potency of your AKI batch with an in vitro kinase assay. - Check formulation: Ensure the inhibitor was properly solubilized and administered. - Assess pharmacokinetics: The chosen dose or frequency may be insufficient for the animal model. Consider a dose-response study.
In Vitro: Dose-dependent reduction in TNF-α secretion.High variability between replicates.- Ensure consistent cell health: Use cells from the same passage number and ensure confluency is consistent at the start of the experiment. - Check for cytotoxicity: Perform a cell viability assay (e.g., MTT) to ensure the observed effects are not due to AKI-induced cell death.
General: Unexpected side effects in animals (e.g., sedation, weight loss).Off-target effects or compound toxicity.- Review literature: Check for known off-target effects of the specific AKI.[28][29] - Reduce dose: Lower the administered dose to find the therapeutic window with minimal side effects. - Consider alternative administration route: If i.p. injection causes issues, explore oral gavage if the compound is orally bioavailable.[6]

VII. Conclusion and Future Directions

The inhibition of adenosine kinase presents a targeted and promising therapeutic strategy for mitigating the inflammatory damage in early diabetic retinopathy. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of AKIs like ABT-702 in clinically relevant preclinical models. By carefully controlling experimental variables and employing a range of functional and molecular readouts, researchers can generate high-quality, reproducible data. Future research may focus on the development of next-generation AKIs with improved safety and pharmacokinetic profiles, the potential for topical or intravitreal delivery to minimize systemic exposure, and the exploration of combination therapies to target multiple pathogenic pathways in diabetic retinopathy.

VIII. References

  • Diabetic retinopathy. Nat Rev Dis Primers.

  • Elsherbiny, N. M., et al. (2013). ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy. Life Sci. [Link]

  • Hasko, G., & Pacher, P. (2008). A2a receptors in inflammation and injury: lessons learned from transgenic animals. J Leukoc Biol. [Link]

  • Liou, G. I., et al. (2008). A2A Adenosine Receptor (A2AAR) as a Therapeutic Target in Diabetic Retinopathy. Am J Pathol. [Link]

  • Xu, Q., et al. (2001). Sensitive Blood-Retinal Barrier Breakdown Quantitation Using Evans Blue. Invest Ophthalmol Vis Sci. [Link]

  • Yamashita, T., et al. (1990). [An electrophysiological method for detecting diabetic retinopathy in rats]. Nippon Yakurigaku Zasshi. [Link]

  • Radu, M., & Chernoff, J. (2013). An in vivo Assay to Test Blood Vessel Permeability. J Vis Exp. [Link]

  • Spaide, R. F. (2015). Novel Methods and Diagnostic Tools in Diabetic Retinopathy. Retinal Physician.

  • Le, Y. Z. (2011). Significance of Outer Blood-Retina Barrier Breakdown in Diabetes and Ischemia. Invest Ophthalmol Vis Sci. [Link]

  • Wang, S., et al. (2022). Comparative analysis of co-culture and monoculture models in simulating diabetic neurovascular dysfunction. Front Endocrinol (Lausanne). [Link]

  • Elsherbiny, N. M., et al. (2013). ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy. Life Sci. [Link]

  • Elsherbiny, N. M., et al. (2013). ABT-702, an Adenosine Kinase Inhibitor, Attenuates Inflammation in Diabetic Retinopathy. ResearchGate. [Link]

  • Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. J Pharmacol Exp Ther. [Link]

  • Boison, D., et al. (2022). Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection. ResearchGate. [Link]

  • Wang, M., et al. (2022). Isolation and Characterization of Primary Retinal Microglia From the Human Post-mortem Eyes for Future Studies of Ocular Diseases. Front Cell Neurosci. [Link]

  • Streptozotocin-Induced Diabetic Retinopathy. Experimentica. [Link]

  • Liou, G. I., et al. (2008). A2A Adenosine Receptor (A2AAR) as a Therapeutic Target in Diabetic Retinopathy. Am J Pathol. [Link]

  • Liu, B., et al. (2016). Protocol for Primary Microglial Culture Preparation. J Vis Exp. [Link]

  • Workflow Diagram illustrating the experimental design for early Diabetes Retinopathy (DR) screening. ResearchGate. [Link]

  • Annes, J. P., et al. (2012). Adenosine kinase inhibition selectively promotes rodent and porcine islet β-cell replication. Proc Natl Acad Sci U S A. [Link]

  • Suzuki, R., et al. (2001). The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury. Br J Pharmacol. [Link]

  • Modeling Diabetic Retinopathy in rodents. Experimentica. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.

  • In vivo Relevant Drug Product Evaluation by Using the Biphasic Dissolution Assay (BiPHa+). bonndoc. [Link]

  • Huang, H., et al. (2011). Blockade of Tumor Necrosis Factor Alpha Prevents Complications of Diabetic Retinopathy. J Diabetes Metab. [Link]

  • Breakthroughs in diabetic retinopathy diagnosis and treatment using preclinical research models: current progress and future directions. Taylor & Francis Online. [Link]

  • Joussen, A. M., et al. (2004). Diabetes-Enhanced Tumor Necrosis Factor-α Production Promotes Apoptosis and the Loss of Retinal Microvascular Cells in Type 1 and Type 2 Models of Diabetic Retinopathy. Am J Pathol. [Link]

  • Veenstra, A., et al. (2015). Retina-Specific Methods for Maintenance of Diabetic Rodents and Evaluation of Vascular Histopathology and Quantitative PCR. Curr Protoc Mouse Biol. [Link]

  • Research Suggests TNF Inhibitors Reduce Incidence of Diabetic Retinopathy. Review of Optometry. [Link]

  • Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI. [Link]

  • Comparison of the Effect of Streptozotocin (STZ)-Induced Diabetic Retinopathy on the Early Electroretinogram (ERG) of Sprague Dawley and Long Evans Rats. IOVS. [Link]

  • Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. J Med Chem. [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Amadio, M., et al. (2024). High glucose induces an early increase of proinflammatory cytokines in Muller glia cells and in primary cultures of rat retina. Invest Ophthalmol Vis Sci. [Link]

  • The Diabetic Retinopathy Screening Workflow: Potential for Smartphone Imaging. PMC. [Link]

  • Kowaluk, E. A., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat. J Pharmacol Exp Ther. [Link]

  • Henderson, B. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? ResearchGate. [Link]

  • Off-target toxicity in antibody-drug conjugates. ADC Review. [Link]

  • Minimising Off-Target Effects of Drugs. Patsnap. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of Adenosine Kinase Inhibitor (hydrate) in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adenosine Kinase Inhibitor (Hydrate) Solubility Guide

Executive Summary

Adenosine Kinase Inhibitors (AKIs), particularly in their hydrate salt forms (e.g., ABT-702 dihydrochloride hydrate), present a dual challenge: high lattice energy requiring organic solvents for initial disruption, and hydrophobicity that causes rapid precipitation ("crashing out") upon introduction to aqueous buffers.[1][2] This guide provides validated protocols to overcome these thermodynamic barriers for both in vitro (enzymatic/cellular) and in vivo applications.

Part 1: Master Stock Preparation (The Anhydrous Phase)

Q: Why does my inhibitor precipitate even when I follow the solubility limit on the datasheet? A: The "hydrate" designation implies water molecules are integrated into the crystal lattice. Paradoxically, while this sounds "water-friendly," it often stabilizes the crystal structure, making it harder to dissolve than the amorphous form. Furthermore, moisture contamination in your DMSO can significantly reduce its solvating power.[3]

Protocol: The "Golden Standard" Stock Solution

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid DMSO stored in opened bottles for >1 month, as it is hygroscopic.
    
  • Vessel: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (PS) which can leach plasticizers in 100% DMSO.

  • The "Warm Start":

    • Add the calculated volume of DMSO to the powder.

    • Vortex vigorously for 60 seconds.

    • Critical Step: If the solution is hazy, warm the vial to 37°C in a water bath for 5-10 minutes. This overcomes the lattice energy without degrading the compound (AKIs are generally heat-stable up to 60°C for short periods).[1]

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any refraction indicates micro-crystals.

Part 2: Transitioning to Aqueous Buffers (In Vitro)

Q: How do I dose cells without killing them with DMSO or precipitating the drug? A: Direct dilution from 100% DMSO to aqueous media (e.g., 10 mM


 10 

M) causes a massive dielectric shock, forcing the hydrophobic drug out of solution. You must use a Serial Intermediate Dilution strategy.

The "Step-Down" Protocol:

  • Goal: Final assay concentration of 10

    
    M with <0.5% DMSO.
    
  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute Stock 1:10 into 100% DMSO (not water)

    
     1 mM.
    
  • Step 3 (The Pulse): Dilute the 1 mM Intermediate 1:100 into pre-warmed (37°C) media while vortexing the media .

    • Result: 10

      
      M compound in 1% DMSO.
      
    • Note: If 1% DMSO is toxic to your specific cell line, an additional intermediate step is required.

Visualization: The Solubility Decision Matrix

SolubilityWorkflow Stock Solid AKI (Hydrate) DMSO Dissolve in Anhydrous DMSO (Warm to 37°C) Stock->DMSO Check Visual Inspection: Clear? DMSO->Check Check->DMSO No (Cloudy) Split Application Type Check->Split Yes (Clear) Enzyme Enzymatic Assay (Cell-Free) Split->Enzyme Cell Cell Culture Split->Cell Animal In Vivo (Animal) Split->Animal StepDown Serial Dilution in DMSO (Keep DMSO constant) Enzyme->StepDown Cell->StepDown Formulation Complex Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + Saline Animal->Formulation

Caption: Decision matrix for solubilizing Adenosine Kinase Inhibitors based on downstream application.

Part 3: Advanced Formulations (In Vivo / High Concentration)

Q: I need to inject 5 mg/kg into mice. Simple saline dilution isn't working. A: For in vivo work, you need "solubility enhancers" that encapsulate the hydrophobic molecule. We recommend two validated formulations for AKIs like ABT-702 or 5-Iodotubercidin.[1]

Formulation A: The Co-Solvent System (Standard) This creates a stable solution/suspension for IP or Oral administration.

  • Prepare Stock: 25 mg/mL in 100% DMSO.

  • Sequential Addition (Order is Critical):

    • Take 10% volume of Stock (DMSO).

    • Add 40% volume of PEG300 (Polyethylene glycol). Mix well.

    • Add 5% volume of Tween-80 . Mix well.

    • Slowly add 45% volume of Saline (0.9% NaCl) while vortexing.

  • Result: A clear solution or stable micro-emulsion.

Formulation B: The Cyclodextrin Complex (Higher Bioavailability) Uses SBE-


-CD (Sulfobutyl ether-beta-cyclodextrin) to encapsulate the drug.[1]
  • Vehicle Prep: Dissolve SBE-

    
    -CD in saline to create a 30% (w/v) solution.[1] Filter sterilize (0.22 
    
    
    
    m).
  • Complexation:

    • Dissolve AKI in minimal DMSO (e.g., 5% of final volume).

    • Add the DMSO solution dropwise into the moving Cyclodextrin vehicle.

    • Sonicate at 37°C for 20 minutes to allow the drug to enter the cyclodextrin cone.

Data: Solubility Limits by Solvent System

Solvent SystemMax Solubility (Approx.)ApplicationNotes
100% DMSO ~25 - 50 mg/mLStock StorageHygroscopic; keep sealed.[1]
100% Ethanol ~2 - 5 mg/mLAlternative StockLower capacity than DMSO.[1]
PBS / Saline < 0.1 mg/mLDO NOT USE Immediate precipitation.
DMSO/PEG300/Tween ~2.5 - 5 mg/mLIn Vivo (IP/PO)Viscous; inject slowly.[1]
30% SBE-

-CD
~2 - 4 mg/mLIn Vivo (IV/IP)Best for bioavailability.[1]

Part 4: Troubleshooting & FAQs

Q: The datasheet says MW is 463.3, but the bottle says 499.8. Which do I use? A: Always use the MW on the specific vial label .

  • Explanation: AKIs like ABT-702 are often supplied as salts (e.g., Dihydrochloride) and hydrates (

    
    H
    
    
    
    O).[1] The degree of hydration varies by batch.
  • Formula:

    
    .[1]
    
  • Risk:[1] Using the generic anhydrous MW for a hydrated salt will result in under-dosing.[1]

Q: My enzymatic assay (ADP-Glo / Radiometric) results are erratic. A: This is likely due to "Micro-Precipitation."

  • Diagnosis: The compound precipitates invisibly at 10-100

    
    M in the assay buffer.[1]
    
  • Fix: Add 0.01% Brij-35 or 0.05% Tween-20 to your assay buffer before adding the inhibitor.[1] These non-ionic detergents stabilize the compound in the aqueous enzyme mix without denaturing the Adenosine Kinase enzyme.

Q: Can I use acidic buffer to dissolve it? A: ABT-702 is soluble in 0.1N HCl, but caution is advised.[1]

  • Many adenosine analogs contain glycosidic bonds (ribose-base linkage) which can be acid-labile (hydrolysis) over time.[1] Only use acidic dissolution if immediately neutralizing or if the specific analog is known to be acid-stable (like ABT-702, which is a non-nucleoside).[1] For nucleoside analogs (e.g., Iodotubercidin), avoid low pH.

Visualization: The "Crash-Out" Mechanism

CrashOut cluster_0 Stable State cluster_1 The Shock (Rapid Dilution) cluster_2 The Failure Solvated AKI Molecule (Solvated by DMSO) Water Water Molecules (High Dielectric) Solvated->Water Dilute >1:100 instantly Strip DMSO Stripped Away Water->Strip Agg Hydrophobic Aggregation Strip->Agg Thermodynamic Instability Ppt Precipitation (Loss of Activity) Agg->Ppt

Caption: Mechanism of precipitation during rapid aqueous dilution. Intermediate dilution steps prevent the "Shock" phase.

References

  • Jarvis, M. F., et al. (2000).[4][5] "ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[1][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[1][4][5]

  • Kowaluk, E. A., et al. (2000).[4][5][6] "In vivo characterization of ABT-702 in the rat." Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174.[1][4][5]

  • Tattersall, P., et al. (2000). "Solubility of ABT-702 in varying vehicles.
  • Cayman Chemical. (2024). "Adenosine Kinase Inhibitor (hydrate) Product Information."

  • Selleck Chemicals. (2024). "ABT-702 Dihydrochloride Solubility & Preparation."

Sources

Technical Guide: Adenosine Kinase Inhibitor (Hydrate) Vehicle & Toxicity Controls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Toxicity Paradox

Adenosine Kinase Inhibitors (ADKIs) like ABT-702 , 5-iodotubercidin (5-IT) , and A-134974 present a classic pharmacological paradox. To inhibit ADK effectively in the CNS or periphery, these lipophilic compounds require aggressive solvents (vehicles) to solubilize. However, the very vehicles required to dissolve them—DMSO, PEG400, or Cremophor EL—often induce physiological noise (inflammation, sedation, hemolysis) that directly overlaps with the therapeutic endpoints of adenosine signaling (neuroprotection, anti-nociception).

This guide addresses the specific challenges of formulating hydrate forms of ADKIs and designing rigorous vehicle toxicity controls to ensure your data reflects drug activity, not solvent poisoning.

Module 1: The "Hydrate" Factor in Formulation

Many ADK inhibitors are supplied as hydrates (e.g., ABT-702 dihydrochloride hydrate). A common failure point in animal studies is under-dosing because the researcher failed to correct for the water weight in the crystal lattice.

Critical Protocol: Correcting for Hydration

The Problem: If the molecular weight (MW) on the bottle is 499.79 g/mol (anhydrous basis) but the Certificate of Analysis (CoA) states the batch is a "hydrate" with 5% water content, weighing 10 mg of powder does not give you 10 mg of active drug.

The Solution:

  • Check the Batch-Specific CoA: Do not rely on the generic website MW. Look for "Water Content (Karl Fischer)" or the specific Batch MW.

  • Apply the Correction Factor:

    
    
    Example: To get 10 mg of active ABT-702 from a batch with 6% water:
    
    
    
    

Module 2: Vehicle Selection & Solubilization Strategy

ADK inhibitors are generally hydrophobic. Injecting a suspension (cloudy liquid) results in erratic pharmacokinetics and local tissue necrosis. You must achieve a stable solution.

Decision Matrix: Selecting the Right Vehicle

VehicleSelection Start Start: ADK Inhibitor Formulation Solubility Check Aqueous Solubility (Saline/PBS) Start->Solubility IsSoluble Soluble? Solubility->IsSoluble Simple Use Saline/PBS (Ideal for pH sensitive ADKIs) IsSoluble->Simple Yes CoSolvent Step 1: Dissolve in 100% DMSO (Stock) IsSoluble->CoSolvent No (Precipitates) Route Intended Route? CoSolvent->Route IP_SC IP / SC Route (High Volume Tolerance) Route->IP_SC Systemic IV IV Route (Strict Volume/Hemolysis Limits) Route->IV Direct Blood Form_IP Vehicle A (Standard): 5-10% DMSO + 40% PEG400 + 50% Saline IP_SC->Form_IP Cyclo Vehicle C (Alternative): 10-20% HP-beta-Cyclodextrin (Avoids DMSO toxicity) IP_SC->Cyclo If DMSO intolerant Form_IV Vehicle B (Sensitive): 5% DMSO + 5% Tween 80 + 90% Saline IV->Form_IV

Figure 1: Decision tree for solubilizing hydrophobic ADK inhibitors like 5-iodotubercidin or ABT-702.

Step-by-Step Solubilization Protocol (The "Step-Down" Method)

Do not add water directly to the powder. It will clump and never dissolve.

  • Primary Solubilization: Dissolve the corrected mass of ADK inhibitor in 100% DMSO . This is your "Stock."

    • Target: 10-20x the final concentration.

  • Surfactant Addition (Optional but Recommended): Add PEG400 or Tween 80 to the DMSO stock before adding water. Vortex thoroughly.

    • Why? This coats the drug molecules, preventing them from crashing out when they hit the saline.

  • Aqueous Dilution: Slowly add warm (37°C) Saline or PBS dropwise while vortexing.

    • Troubleshooting: If it turns cloudy (precipitates), you have exceeded the solubility limit. You must either increase the vehicle strength (more DMSO/PEG) or decrease the drug concentration.

Module 3: Vehicle Toxicity & Control Group Design

This is the most critical aspect of ADK research. ADK inhibition increases adenosine, which causes sedation and hypotension. DMSO and PEG400 also cause sedation and hypotension. Without proper controls, you cannot distinguish drug effect from vehicle toxicity.

The "Vehicle-Matched" Control Rule

Never use "Saline" as a control if your drug is in DMSO/PEG.

  • Wrong:

    • Group A: ABT-702 in 10% DMSO / 40% PEG / 50% Saline.

    • Group B (Control): Saline.

  • Right:

    • Group A: ABT-702 in 10% DMSO / 40% PEG / 50% Saline.

    • Group B (Control): Vehicle Only (10% DMSO / 40% PEG / 50% Saline).

Reference Table: Vehicle Safety Limits (Mouse/Rat)
Vehicle ComponentMax % (IP/SC)Max % (IV)Physiological Toxicity Risks (The "Noise")
DMSO 10-20%<5%Neurotoxicity: Motor impairment (rotarod failure).Analgesia: DMSO has intrinsic analgesic properties.Histamine release.
PEG 400 40-50%20-30%Osmotic Stress: Can cause fluid shifts and kidney strain.Hemolysis: If injected IV too fast.
Tween 80 5-10%<1%Hypotension: Massive histamine release in dogs/rats.Anaphylactoid reactions.
Cremophor EL 10%<5%Severe Hypersensitivity: Avoid if possible; highly immunogenic.
HP-

-CD
20-30% w/v10-20%Renal Toxicity: Accumulates in kidneys with chronic dosing.Safest for CNS behavior.

Data synthesized from Gad et al. (2016) and specific ADK literature.

Module 4: Mechanistic Impact of Vehicles on ADK Pathways

Understanding why the vehicle matters requires visualizing the ADK signaling pathway.

ADK_Pathway ATP ATP Breakdown Adenosine_EC Extracellular Adenosine ATP->Adenosine_EC Transporter ENT1/2 (Transport) Adenosine_EC->Transporter Receptors A1 / A2A Receptors Adenosine_EC->Receptors Adenosine_IC Intracellular Adenosine Transporter->Adenosine_IC ADK Adenosine Kinase (ADK) Adenosine_IC->ADK AMP AMP ADK->AMP Phosphorylation Inhibitor ADK Inhibitor (e.g., ABT-702) Inhibitor->ADK BLOCKS Effect_Drug Therapeutic Effect: Neuroprotection Anti-nociception Receptors->Effect_Drug Vehicle_Effect Vehicle Toxicity: Inflammation (DMSO) Sedation (PEG) Vehicle_Effect->Effect_Drug CONFOUNDS

Figure 2: ADK Pathway. Inhibition of ADK leads to adenosine accumulation.[1][2] Note that toxic vehicles can induce inflammation or sedation that mimics or masks the receptor-mediated effects of adenosine.

Frequently Asked Questions (Troubleshooting)

Q: My ADK inhibitor precipitated in the syringe immediately before injection. Can I still use it? A: No. Injecting a precipitate causes micro-embolisms (IV) or local granulomas (IP/SC). The drug bioavailability will be near zero.

  • Fix: Add a "co-solvent bridge." If you used DMSO -> Saline, try DMSO -> Tween 80 -> Saline. The surfactant helps bridge the lipophilic drug into the aqueous phase.

Q: The mice in the vehicle control group are showing reduced locomotor activity. Is this normal? A: If your vehicle contains >10% DMSO or >40% PEG400, yes. This is "solvent sedation."

  • Fix: Switch to 20% Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD)  in water. It is much more inert regarding CNS behavior than DMSO/PEG mixtures.
    

Q: Can I use "Sham" (needle prick only) as a control? A: Only as a secondary control. You must have a vehicle-injected control. If the vehicle causes 20% sedation and the drug causes 50% sedation, the true drug effect is only 30%. Comparing Drug vs. Sham would falsely attribute 50% efficacy to the drug.

References

  • Gad, S. C., et al. (2016).[3][4][5] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[3] International Journal of Toxicology.

  • Jarvis, M. F., et al. (2000).[6] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties.[6][7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[1][2][9][10] Pharmacological Reviews.

  • Ugolini, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays.[11][12][13] Journal of Pharmacy & Pharmaceutical Sciences.

  • Tattersall, F. D., et al. (2000). The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation. British Journal of Pharmacology.

Sources

Preventing degradation of Adenosine Kinase Inhibitor (hydrate) during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with Adenosine Kinase (ADK) inhibitors, specifically focusing on the nuances of handling hydrate forms (e.g., ABT-702 HCl hydrate) and nucleoside analogs (e.g., 5-Iodotubercidin).

Senior Application Scientist: Dr. A. Vance Subject: Preventing Degradation & Ensuring Potency of ADK Inhibitors (Hydrates)[1][2]

Core Stability Principles

Adenosine Kinase inhibitors often exist as hydrates (water molecules integrated into the crystal lattice) or hydrochloride salts .[1][2] This chemical nature introduces a "stability paradox":

  • The Hydrate Factor: You must maintain the crystal lattice water to preserve the compound's physical form, yet you must prevent excess environmental moisture (hygroscopicity) which catalyzes hydrolysis and alters the effective molecular weight.[1]

  • The Solvent Trap: While DMSO is the standard solvent, it is hygroscopic.[1] "Wet" DMSO is the primary cause of inhibitor precipitation and degradation during freeze-thaw cycles.[1][2]

Troubleshooting Guide (FAQ Format)

Module A: The Solid State (Powder Handling)

Q: My CoA lists the compound as a "Hydrate." Should I store it in a desiccator? A: Yes, but with a caveat. Standard desiccation (silica gel) is safe and recommended.[1] It removes surface moisture without stripping the strongly bound lattice water that defines the "hydrate" form.[1][2]

  • Risk: If exposed to high humidity (>60% RH), the powder may absorb excess water (becoming a "wet cake").[1][2] This does not change the chemical structure immediately but drastically alters the molar mass calculation.[1][2]

  • Protocol: Always check the Batch-Specific Molecular Weight (MW) on the Certificate of Analysis (CoA) before weighing. The generic MW on the website often differs from the batch MW due to varying water content.[1]

Q: The powder has turned from off-white to yellow/orange. Is it still usable? A: Likely No.

  • For Iodinated compounds (e.g., 5-Iodotubercidin): Yellowing indicates de-iodination caused by photolysis (light exposure).[1][2] The free iodine causes the color change.[1][2]

  • For Non-nucleosides (e.g., ABT-702): Color change often indicates oxidation of the amine groups.[1][2]

  • Action: Discard. Future storage must be light-protected (amber vials) and ideally under inert gas (Argon/Nitrogen).[1][2]

Module B: Solubilization & Stock Solutions

Q: I dissolved the inhibitor in DMSO, but it precipitated when I put it in the fridge (4°C). Why? A: DMSO has a freezing point of 18.5°C .[1][2] At 4°C, DMSO is a solid.[1] The "precipitation" you see is likely the solvent freezing, or the compound crashing out as the DMSO cools and its solubility capacity drops.

  • The Fix: Store DMSO stocks at -20°C or -80°C (where they will be fully frozen) or at Room Temperature (short term). Never store DMSO solutions at +4°C.[1][2]

Q: Can I dissolve the inhibitor directly in PBS or Cell Media? A: Absolutely Not. ADK inhibitors (especially ABT-702) are highly hydrophobic.[1][2] Adding water directly to the powder will result in a suspension, not a solution.

  • Correct Protocol: Dissolve in 100% anhydrous DMSO to create a generic stock (e.g., 10-50 mM). Dilute this stock into the aqueous media immediately prior to use. Keep the final DMSO concentration <0.1% to avoid cytotoxicity.[1]

Q: My stock solution potency seems to have dropped after 3 months. I freeze-thaw it daily. A: Cause: The "Wet DMSO" Cycle. Every time you open a cold DMSO vial, it condenses atmospheric water.[1][2] DMSO is hygroscopic.[1][2][3] Over time, the water content in your "anhydrous" stock rises to 1-5%.[1][2]

  • Mechanism: Water in DMSO reduces the solubility of hydrophobic inhibitors (causing micro-precipitation) and facilitates hydrolytic degradation.[1][2]

  • Solution: Aliquot immediately upon first preparation.[1][2] Use single-use vials.

Visualizing the Degradation Pathways[2]

The following diagram illustrates the specific chemical risks associated with ADK inhibitors, distinguishing between Nucleoside Analogs (like 5-Iodotubercidin) and Non-Nucleosides (like ABT-702).

ADK_Degradation_Pathways cluster_env Environmental Stressors Compound ADK Inhibitor (Powder) Hydrolysis Hydrolysis (Amide/Imine cleavage) Compound->Hydrolysis Acidic pH or Wet DMSO Photolysis Photolysis (C-I Bond Cleavage) Compound->Photolysis Specifically 5-Iodotubercidin Oxidation Oxidation (N-Oxide formation) Compound->Oxidation Long-term Air Exposure Moisture Moisture/Humidity Moisture->Hydrolysis Light UV/Visible Light Light->Photolysis Oxygen Oxygen Oxygen->Oxidation Result_Bad Loss of Potency / Cytotoxicity Hydrolysis->Result_Bad Photolysis->Result_Bad Oxidation->Result_Bad

Figure 1: Mechanistic degradation pathways.[1][2] Note that 5-Iodotubercidin is particularly sensitive to light due to the Iodine atom, while ABT-702 is sensitive to moisture-driven hydrolysis.[1][2]

Standardized Workflows

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for 6 months.

StepActionCritical Technical Note
1 Verify MW Check the Batch CoA . Do not use the generic MW. Hydration state varies by batch.
2 Equilibrate Allow the vial to reach Room Temperature (RT) before opening. Prevents condensation on the cold powder.[1][2]
3 Solvent Use Anhydrous DMSO (sealed ampoule preferred).[1] Avoid DMSO stored in plastic bottles for months.[1][2]
4 Dissolve Vortex vigorously. If particles persist, warm to 37°C for 3 mins. Sonicate if necessary.[1][2]
5 Aliquot Dispense into small volumes (e.g., 20-50 µL) in light-tight (amber) microtubes.
6 Store Store at -80°C .
Protocol B: Experimental Dilution (The "Crash" Prevention)

Objective: Dilute into media without precipitation.[1][2]

  • Thaw one aliquot of DMSO stock at RT.[1][2]

  • Prepare an Intermediate Dilution if the final concentration is low.[1][2]

    • Example: Dilute 10 mM stock 1:10 in DMSO -> 1 mM working stock.

  • Add the DMSO solution to the cell culture media while vortexing the media .[1][2]

    • Why? Adding media to DMSO causes a high local concentration of water, forcing precipitation. Adding DMSO into swirling media ensures rapid dispersion.[1][2]

Storage & Stability Data Summary

ConditionFormStability EstimateRecommendation
-20°C Solid (Powder)2-3 YearsStore in original vial with desiccant.[1][2] Protect from light.[1][2]
-80°C DMSO Stock6-12 MonthsGold Standard. Use aliquots to avoid freeze-thaw.
-20°C DMSO Stock1-3 MonthsAcceptable for active use.[1][2]
+4°C DMSO StockUnstable Do Not Use. DMSO freezes; compound precipitates.[1][2]
RT (25°C) Aqueous Sol.< 24 HoursPrepare fresh daily. Hydrolysis risk.[1][2]

Decision Logic: Hydrate vs. Anhydrate

When calculating molarity, the water mass must be accounted for.

Molar_Calculation Start Start: Weighing Powder CheckCoA Check Batch CoA Start->CheckCoA IsHydrate Is it a Hydrate? CheckCoA->IsHydrate No Use Generic MW IsHydrate->No No Yes Use Batch MW (Includes Water Mass) IsHydrate->Yes Yes Calc Calculate Volume of DMSO Vol = Mass / (MW * Conc) No->Calc Yes->Calc

Figure 2: Decision tree for accurate molarity calculation. Using the generic MW for a hydrate batch will result in under-dosing.[1][2]

References

  • Jarvis, M. F., et al. (2000).[2][4] "ABT-702: A novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[1][2][4] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[2][4] [Link]

  • Lipinski, C. A., et al. (2008).[1][2] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[1][2] [Link]

Sources

Navigating the Nuances of pH in Adenosine Kinase Inhibitor (Hydrate) Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers and Drug Development Professionals

The formulation of adenosine kinase (AK) inhibitors, a promising class of therapeutic agents, presents a significant challenge for researchers. Many of these compounds, particularly in their hydrate forms, exhibit poor aqueous solubility, which is often intrinsically linked to the pH of the formulation. This technical guide, designed for scientists and drug development professionals, provides a comprehensive resource for troubleshooting and optimizing the pH of Adenosine Kinase Inhibitor (hydrate) formulations to ensure experimental success and therapeutic efficacy.

The Critical Role of pH: A Balancing Act

The pH of a solution is a master variable in the formulation of ionizable drugs like many adenosine kinase inhibitors. These compounds are often weak bases, and their solubility is directly governed by the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[1][2][3] In acidic environments, these molecules become protonated, leading to a significant increase in their aqueous solubility. Conversely, as the pH increases towards their pKa and beyond, they exist predominantly in their less soluble, uncharged form.[4]

However, the quest for enhanced solubility by lowering pH is not without its perils. Extreme pH conditions, both acidic and basic, can catalyze the degradation of the active pharmaceutical ingredient (API), particularly through the hydrolysis of sensitive functional groups like esters and amides.[5][6] This makes pH adjustment a delicate balancing act between maximizing solubility and ensuring the chemical stability of the inhibitor.

The hydrate form of these inhibitors adds another layer of complexity. The presence of water molecules within the crystal lattice can influence the compound's dissolution rate and overall stability.[7][8] Changes in pH can potentially affect the stability of the hydrate, leading to conversions to anhydrous or other polymorphic forms with different solubility and bioavailability profiles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the formulation of adenosine kinase inhibitors, providing explanations grounded in physicochemical principles and offering practical, step-by-step solutions.

Issue 1: My Adenosine Kinase Inhibitor (hydrate) precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is the most frequent challenge and stems from the drastic change in solvent polarity.

Causality: Adenosine kinase inhibitors are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous buffers.[9][10] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the inhibitor molecules are forced into an environment where they are poorly solvated, leading to precipitation.

Solutions:

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise approach. Add a small volume of the buffer to the DMSO stock with vigorous vortexing, then gradually add this mixture to the rest of the buffer.[11]

  • pH Pre-adjustment of the Buffer: For weakly basic inhibitors, using a slightly acidic buffer can significantly enhance solubility.

  • Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous solution can help maintain solubility.[]

  • Temperature: Gently warming the aqueous buffer before adding the inhibitor stock can sometimes improve solubility. However, be cautious, as elevated temperatures can accelerate degradation.[11]

Issue 2: The inhibitory activity of my compound is inconsistent across experiments.

Inconsistent activity can often be traced back to issues with the formulation's stability and the effective concentration of the inhibitor.

Causality:

  • pH-dependent Degradation: If the pH of your formulation is not optimal, the inhibitor may be degrading over the course of your experiment, leading to a decrease in the effective concentration.[13]

  • Precipitation Over Time: Even if the initial solution appears clear, the inhibitor may slowly precipitate out of the aqueous buffer, especially if the concentration is close to its solubility limit at that pH.

Solutions:

  • Conduct a pH Stability Study: A simple study can help determine the optimal pH range for your inhibitor. Prepare solutions of the inhibitor in buffers of varying pH (e.g., from 4 to 8) and monitor the concentration of the parent compound over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Formulations: For optimal consistency, prepare your final working solutions fresh for each experiment and use them promptly.[14]

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation. If any is observed, the solution should be discarded.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the pH of my formulation?

For weakly basic adenosine kinase inhibitors, a good starting point is a slightly acidic pH, typically between 5 and 6.5. This range often provides a good compromise between solubility and stability. However, the optimal pH will be compound-specific and should be determined experimentally.

Q2: What type of buffer should I use?

The choice of buffer is critical, as some buffer components can interact with the inhibitor or the target enzyme.[15]

  • Phosphate buffers are commonly used and have a buffering range suitable for many biological assays (pH 6.2-8.2). However, they can sometimes inhibit kinase activity.[16]

  • Tris buffers are also widely used, but their pH is highly temperature-dependent.[16]

  • HEPES and MOPS are often good choices for sensitive enzymes as they are known for their stability.[16]

Always ensure the chosen buffer is compatible with your specific assay and does not interfere with the measurement of kinase activity.

Q3: How do I accurately adjust the pH of my formulation, especially when starting from a DMSO stock?

When preparing your final aqueous solution, the small volume of DMSO from your stock solution is unlikely to significantly alter the pH of a well-buffered solution.[17] The key is to prepare your aqueous buffer at the desired pH before adding the inhibitor stock.

Protocol for Preparing a pH-Adjusted Formulation from a DMSO Stock:

  • Prepare a concentrated stock solution of your adenosine kinase inhibitor (hydrate) in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[14]

  • Prepare your desired aqueous buffer at the target pH (e.g., 50 mM Phosphate Buffer, pH 6.5).

  • Perform a serial dilution of your DMSO stock in the prepared aqueous buffer to reach your final desired concentration. It is best to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer to avoid precipitation.[18]

  • Vortex thoroughly after each dilution step.

  • Visually inspect the final solution for any signs of precipitation.

Q4: How does the hydrate form of the inhibitor affect pH adjustment?

The hydrate form means that water molecules are an integral part of the crystal structure. This can affect the initial dissolution rate.[19] While the fundamental principles of pH-dependent solubility still apply, the kinetics of dissolution might be different compared to an anhydrous form. It is crucial to ensure that the hydrate is fully dissolved in the initial DMSO stock solution. The stability of the hydrate at different pH values in the final aqueous formulation should also be considered, as pH shifts could potentially trigger a change in the solid-state form if precipitation occurs.[7]

Data and Protocols at a Glance

Table 1: Physicochemical Properties of Selected Adenosine Kinase Inhibitors

InhibitorTypepKa (Predicted)Aqueous Solubility
ABT-702 Weak Base~4.5 - 5.5Poorly soluble in water. Soluble in DMSO (≥33.33 mg/mL).[20]
GP3269 Weak BaseNot readily availableVery low solubility at pH 7.4 (<0.05 µg/mL).[19]
5-Iodotubercidin Weak BaseNot readily availableInsoluble in water. Soluble in DMSO (25 mg/mL).[21]

Note: Predicted pKa values are estimations and should be experimentally verified for accurate formulation development.

Experimental Protocol: Determining the pH-Solubility Profile of an Adenosine Kinase Inhibitor

This protocol provides a framework for experimentally determining the solubility of your inhibitor at various pH values.

  • Prepare a series of buffers covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[22]

  • Add an excess amount of the solid adenosine kinase inhibitor (hydrate) to a known volume of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the dissolved inhibitor in the filtrate using a validated analytical method such as HPLC-UV.

  • Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Visualizing the Concepts

Diagram 1: The pH-Solubility Relationship for a Weakly Basic Drug

G cluster_0 pH Scale cluster_1 Drug State & Solubility Low_pH Low pH (Acidic) pKa pH = pKa Protonated Predominantly Protonated (BH+) Low_pH->Protonated High_pH High pH (Basic) Mixed 50% Protonated 50% Uncharged pKa->Mixed Uncharged Predominantly Uncharged (B) High_pH->Uncharged High_Sol High Solubility Protonated->High_Sol Low_Sol Low Solubility Uncharged->Low_Sol

Caption: The relationship between pH, the ionization state of a weakly basic drug, and its resulting aqueous solubility.

Diagram 2: Troubleshooting Workflow for Inhibitor Precipitation

G Start Inhibitor Precipitates in Aqueous Buffer Check_Conc Is the final concentration too high? Start->Check_Conc Yes_Conc Reduce final concentration Check_Conc->Yes_Conc Yes No_Conc No Check_Conc->No_Conc Success Solution is Clear Yes_Conc->Success Check_pH Is the buffer pH optimal for solubility? No_Conc->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH Adjust buffer pH to be more acidic Check_pH->No_pH No Check_Dilution How was the dilution performed? Yes_pH->Check_Dilution No_pH->Success Slow_Dilution Use gradual dilution or add co-solvents Check_Dilution->Slow_Dilution Slow_Dilution->Success

Caption: A step-by-step decision tree for troubleshooting precipitation issues with adenosine kinase inhibitor formulations.

By understanding the fundamental principles of pH-dependent solubility and stability, and by employing systematic troubleshooting strategies, researchers can overcome the challenges associated with formulating Adenosine Kinase Inhibitor (hydrate) compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Avdeef, A. (2007). The Rise of pKa Profiling in Drug Discovery. Expert Opinion on Drug Discovery, 2(3), 355-373.
  • BenchChem. (2025). Troubleshooting Peraquinsin precipitation in aqueous solution. BenchChem Technical Support.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30.
  • Florence, A. T., & Attwood, D. (2016). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • Open Education Alberta. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
  • BellBrook Labs. (n.d.).
  • Waterman, K. C., & Adami, R. C. (2005). Hydrolytic Degradation in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 10, pp. 1-32).
  • Zografi, G. (1982). States of water associated with solids. Drug Development and Industrial Pharmacy, 8(2), 191-213.
  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Cayman Chemical. (n.d.).
  • Scribd. (n.d.). Hydrolysis in Pharmaceuticals.
  • McGovern, S. L., et al. (2005). Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds. Journal of Medicinal Chemistry, 48(24), 7808–7820.
  • imChem. (n.d.).
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors. 1. Synthesis and anticonvulsant activity of 5-iodotubercidin analogues. Journal of Medicinal Chemistry, 43(15), 2883-2893.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2024, June 1). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
  • Sigma-Aldrich. (n.d.).
  • NOVOCIB. (2013, November 20). Adenosine Kinase Assay Kit -ADK Assay Kit.
  • MedChemExpress. (n.d.). 5-Iodotubercidin (NSC 113939) | Adenosine Kinase Inhibitor.
  • Selleck Chemicals. (n.d.). 5-Iodotubercidin | Adenosine Kinase inhibitor | CAS 24386-93-4.
  • Sigma-Aldrich. (n.d.). Buffer Reference Center.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PMC. (n.d.).
  • Tocris Bioscience. (n.d.). ABT 702 hydrochloride | Adenosine Kinase.
  • MDPI. (2022, September 30).
  • PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2022, February 5). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?.
  • MedChemExpress. (n.d.). ABT-702 dihydrochloride | Adenosine Kinase Inhibitor.
  • PMC. (n.d.). Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors.
  • Promega Corporation. (n.d.).
  • MDPI. (2022, December 17).
  • PubMed. (1998, March 1).
  • MedChemExpress. (n.d.). Adenosine Kinase | Inhibitors.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • ACS Publications. (2023, November 13).
  • Wikipedia. (n.d.). ABT-702.
  • ResearchGate. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • ADMET & DMPK. (2015, July 1). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies.
  • World Health Organiz
  • ResearchGate. (2013, October 15). Making a stock solution for my drug using DMSO - General Lab Techniques.
  • MDPI. (2022, August 5).
  • PMC. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.

Sources

Adenosine Kinase Inhibitor (hydrate) batch-to-batch consistency and purity checks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Adenosine Kinase (ADK) inhibitors (e.g., ABT-702, 5-Iodotubercidin) are critical tools for elevating extracellular adenosine levels by preventing its intracellular conversion to AMP. This pathway is pivotal in pain signaling, epilepsy, and inflammation research.[1]

However, these compounds—particularly nucleoside analogs and their salts—are prone to variable hydration states . A batch labeled "hydrate" may contain non-stoichiometric water (e.g., 1.5


 vs 2.0 

), significantly altering the molecular weight (MW) and apparent potency if not corrected. This guide addresses the "silent errors" caused by these physical variances.
Pathway Visualization

The following diagram illustrates the ADK salvage pathway and the specific intervention point of inhibitors, highlighting the downstream effect on Adenosine Receptors (A1, A2A, etc.).

ADK_Pathway Adenosine_Ext Extracellular Adenosine Adenosine_Int Intracellular Adenosine Adenosine_Ext->Adenosine_Int Nucleoside Transporters Receptors Adenosine Receptors (A1, A2A, A3) Adenosine_Ext->Receptors Activation (Signaling) AMP AMP (Adenosine Monophosphate) Adenosine_Int->AMP Phosphorylation ADK Adenosine Kinase (Enzyme) ADK->Adenosine_Int Catalyzes Inhibitor ADK Inhibitor (e.g., ABT-702) Inhibitor->ADK Inhibits

Figure 1: Mechanism of Action. ADK inhibitors block the salvage pathway (Adenosine → AMP), forcing adenosine accumulation and subsequent receptor activation.[2][3]

The "Hydrate Trap": Solubility & Dosing Calculations

Issue: "My latest batch has a lower potency (higher IC50) than the previous one, despite using the same molar concentration."

Root Cause Analysis: Many ADK inhibitors are supplied as hydrates. The water content varies between batches depending on the crystallization conditions and humidity during manufacturing. If you calculate molarity using the anhydrous MW or a generic hydrate MW, your actual dose of active compound will be incorrect.

Troubleshooting Protocol: The "Batch-Specific" Correction

Never assume the MW printed on the bottle label is the exact MW of the powder inside.

  • Locate the Certificate of Analysis (CoA): Find the specific batch number.

  • Identify Water Content: Look for "Water Content (Karl Fischer)" or "Loss on Drying."

  • Calculate Adjusted Mass:



Alternatively, if the CoA provides a Batch Specific MW:



Solubility Data Table (Common ADK Inhibitors)
CompoundSolventMax SolubilityStability Note
ABT-702 (HCl) DMSO~50 mMHygroscopic. Store desiccant in secondary container.
5-Iodotubercidin DMSO~20 mMPrecipitates in aqueous buffers >10% water.
ABT-702 (Neutral) Ethanol~3 mg/mLPoor solubility; requires sonication.

Critical Alert: Do not store DMSO stocks at -80°C without sealing them with Parafilm. DMSO is hygroscopic; repeated freeze-thaw cycles will introduce water, altering the concentration and potentially hydrolyzing the inhibitor.

Chemical Purity Verification (HPLC)[4][5][6]

Issue: "I see a 'shoulder' peak or double peaks in my HPLC trace."

Root Cause Analysis:

  • Atropisomerism: Some rigid ADK inhibitors (like ABT-702) can exist as rotamers that separate slowly on HPLC, appearing as a split peak.

  • Decomposition: Nucleoside analogs can undergo deamination or glycosidic bond cleavage if stored in acidic conditions.

Standard Operating Procedure: Purity Check

Use this protocol to validate if the impurity is real or an artifact.

Workflow Diagram:

QC_Workflow Start Sample Receipt Vis_Insp Visual Inspection (Color/Caking) Start->Vis_Insp Solubility Solubility Test (DMSO Clear?) Vis_Insp->Solubility HPLC HPLC Analysis (C18 Column) Solubility->HPLC Decision Peak Shape? HPLC->Decision Pass Release for Assay Decision->Pass Single Peak Fail_Split Split Peak? Decision->Fail_Split Doublet Fail_Extra New Impurity? Decision->Fail_Extra >2% Area Action_Temp Re-run at 45°C (Check Rotamers) Fail_Split->Action_Temp Action_MS LC-MS ID Fail_Extra->Action_MS Action_Temp->Pass Merged

Figure 2: QC Decision Tree. Distinguishing between rotameric artifacts and true chemical degradation.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Temperature: 40°C (Critical: Higher temp collapses rotamer peaks).

  • Detection: UV 254 nm (nucleoside core) and 280 nm.

Functional Potency Verification (Enzymatic Assay)

Issue: "The compound is pure by HPLC, but the IC50 is off by 10-fold."

Root Cause Analysis:

  • Enantiomeric Purity: HPLC (achiral) cannot distinguish enantiomers. If the synthesis was not stereoselective, you may have 50% inactive enantiomer.

  • Assay Interference: High concentrations of DMSO (>1%) can inhibit Adenosine Kinase directly, masking the drug's effect.

Self-Validating Assay Protocol

To confirm the batch potency, use a coupled enzymatic assay.

Principle:





Readout: Decrease in NADH absorbance at 340 nm.

Validation Steps:

  • Z-Factor Check: Run DMSO-only controls vs. No-Enzyme controls. Z' should be > 0.5.

  • Reference Standard: Always run a known valid batch of ABT-702 or 5-Iodotubercidin alongside the new batch.

  • DMSO Limit: Ensure final DMSO concentration in the well is < 0.5%.

Frequently Asked Questions (FAQs)

Q: Can I dissolve the hydrate form in water directly? A: Generally, no. While "hydrate" implies water, the crystal lattice energy often makes these compounds insoluble in pure water. Dissolve in DMSO first to create a 1000x stock, then dilute into your aqueous buffer.

Q: My ABT-702 solution turned yellow. Is it bad? A: A slight yellowing in DMSO is common upon storage due to trace oxidation of the amine groups. However, if the color deepens to dark orange or precipitates form, run an HPLC check. Discard if purity < 95%.

Q: Why does the CoA list "Water Content" and "Elemental Analysis"? A: Elemental analysis (C, H, N) confirms the chemical structure. Water content (Karl Fischer) specifically quantifies the solvent trapped in the crystal. You must use the Water Content for your mass adjustments.

References

  • Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[2][3] Pharmacological Reviews, 65(3), 906–943. Link

  • Jarvis, M. F., et al. (2000). ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties.[3][4] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156–1164. Link

  • Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors.[1][2][3][4][5][6][7] Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues.[5] Journal of Medicinal Chemistry, 43(15), 2883–2893.[5] Link

  • MedChemExpress. (n.d.).[8] ABT-702 dihydrochloride Product Information. Link

  • Tocris Bioscience. (n.d.). 5-Iodotubercidin Product Information & Solubility Data. Link

Sources

Dealing with DMSO interference in Adenosine Kinase Inhibitor (hydrate) assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with Adenosine Kinase (ADK) inhibitors, specifically addressing the complexities of DMSO interference and the hydrate chemical form.

Topic: Optimizing DMSO Tolerance & Handling Hydrate Forms Ticket ID: ADK-SOL-001 Status: Resolved / Guide Published[1]

👨‍🔬 Expert Foreword

From: Dr. Aris Thorne, Senior Application Scientist Subject: The "Invisible" Variable in Your IC50 Curves

Colleagues,

Adenosine Kinase (ADK) assays are notoriously sensitive.[1] You are likely working with high-potency inhibitors like 5-Iodotubercidin or ABT-702 , often supplied as hydrates .[1]

Two silent killers ruin these experiments:

  • The "Hydrate" Math Error: Ignoring the water mass in your stock preparation, leading to incorrect molarity.[2]

  • The DMSO Ceiling: Exceeding the solvent tolerance of ADK or its coupled reporter enzymes (e.g., Luciferase or LDH), resulting in false positives (artificial inhibition).

This guide is not a textbook; it is a troubleshooting protocol designed to validate your system before you waste expensive compounds.

📉 Part 1: The "Hydrate" Factor (Stock Preparation)[2]

Q: My inhibitor is labeled as a "hydrate." Does this affect how I make my DMSO stock? A: Yes, critically. If you calculate molarity based on the anhydrous molecular weight (MW) but weigh out the hydrate form, your stock concentration will be lower than you think. This shifts your


 curve to the right, making the compound appear less potent.[2]
The Correction Protocol
  • Check the Label: Identify if the MW on the vial includes the water molecules (

    
    ) or if it lists the anhydrous mass (
    
    
    
    ).[2]
  • Use the Correct Mass: Always use the MW printed on the specific batch Certificate of Analysis (CoA), as the degree of hydration (mono-, di-, hemi-) can vary between lots.[1]

Formula for Stock Preparation:



Visual Logic: The Hydrate Decision Tree

HydrateLogic Start Start: Prepare Inhibitor Stock CheckLabel Check Vial Label & CoA Start->CheckLabel IsHydrate Is it a Hydrate? CheckLabel->IsHydrate No No (Anhydrous) IsHydrate->No No Yes Yes (e.g., .xH2O) IsHydrate->Yes Yes CalcAnhydrous Use Standard MW No->CalcAnhydrous CalcHydrate Use MW_hydrate from CoA (Includes water mass) Yes->CalcHydrate Dissolve Dissolve in 100% DMSO (Anhydrous Grade) CalcAnhydrous->Dissolve CalcHydrate->Dissolve

Figure 1: Decision logic for calculating molarity of hydrate compounds to prevent concentration errors.

🧪 Part 2: Dealing with DMSO Interference

Q: How much DMSO can Adenosine Kinase tolerate? A: Generally, ADK activity is stable at < 1% (v/v) DMSO .[1] However, many ADK assays use a Coupled Enzyme System (e.g., Pyruvate Kinase/Lactate Dehydrogenase) to detect ADP production.

  • Risk: While ADK might tolerate 2% DMSO, the coupling enzymes (specifically LDH) often lose activity above 1-2%, causing the signal to drop independent of ADK inhibition.

Q: How do I distinguish between true ADK inhibition and DMSO interference? A: You must run a Solvent Titration before your main screen.[2]

Protocol: The Solvent Titration Validation

Objective: Determine the "No-Effect Limit" (NEL) of DMSO for your specific assay conditions.[2]

StepActionTechnical Note
1 Prepare Buffer Prepare your standard ADK assay buffer (e.g., 50 mM HEPES pH 7.4, MgCl2, etc.).[1]
2 DMSO Series Prepare a 2X serial dilution of DMSO in buffer: 10%, 5%, 2.5%, 1.25%, 0.6%, 0%.
3 Enzyme Addition Add ADK enzyme (and coupling enzymes if applicable) to the wells.
4 Incubation Incubate for 15 minutes at Room Temp. Crucial: Allow solvent-enzyme equilibration.[1]
5 Start Reaction Add Substrate Mix (Adenosine + ATP).[1]
6 Analysis Plot Activity (%) vs. DMSO Concentration.

Pass Criteria: The highest DMSO concentration that maintains >90% activity relative to the 0% control is your assay's limit (Max Tolerance).

📉 Part 3: Troubleshooting Signal Quenching

Q: My inhibitor precipitates when I dilute it into the assay plate. What now? A: This is "Shock Precipitation."[1][2] Hydrophobic inhibitors (like 5-Iodotubercidin) hate moving from 100% DMSO to 99% water.[1]

The Fix: Intermediate Dilution Step Instead of pipetting 0.5 µL of stock directly into 100 µL of assay buffer:

  • Step 1: Dilute 10 mM stock into 10% DMSO/Buffer to make a 100 µM intermediate (10x conc).

  • Step 2: Add this intermediate to your assay plate. Result: The compound faces a gentler gradient, reducing precipitation risk.

Q: I suspect DMSO is affecting my readout (Fluorescence/Luminescence). A: Perform a "Spike-In" control.

  • Run the reaction to completion without inhibitor.[2]

  • Add DMSO to the final expected concentration.[2][3]

  • Measure the signal immediately.[2]

  • If signal drops instantly, DMSO is quenching your fluorophore, not inhibiting the enzyme.

Visual Logic: Interference Pathways

InterferencePath cluster_Assay Coupled ADK Assay System DMSO DMSO Solvent ADK Adenosine Kinase (Target) DMSO->ADK 1. Denaturation (>2% conc) Coupling Coupling Enzymes (PK / LDH) DMSO->Coupling 2. Inhibition of LDH (False Positive) Signal Signal Readout (NADH / Luminescence) DMSO->Signal 3. Quenching Adenosine Adenosine + ATP Adenosine->ADK ADP ADP (Product) ADK->ADP ADP->Coupling Coupling->Signal

Figure 2: The three points of failure where DMSO can interfere with an ADK coupled assay.

📊 Summary of Critical Thresholds

ParameterRecommended LimitConsequence of Exceeding
DMSO Conc. < 1.0% Enzyme denaturation; LDH inhibition in coupled assays.[1]
Stock Storage -20°C (Desiccated) Hydrates are hygroscopic; moisture absorption alters concentration.[1]
Solubility ~20-30 mg/mL Precipitation; "sticky" compound loss to plasticware.[1]
Assay Window Z' > 0.5 High DMSO variance ruins the Z' factor (assay robustness).[1][2]

📚 References

  • BellBrook Labs. (2007).[1] Transcreener Kinase Assay Solvent Tolerance Guidelines. Retrieved from [Link]

  • Shapiro, A. B., et al. (2009).[1] Kinase Assay Interference and DMSO Tolerance. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Validation & Comparative

Reversibility of enzyme inhibition by Adenosine Kinase Inhibitor (hydrate) vs. covalent inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reversibility of Adenosine Kinase Inhibition: A Comparative Technical Guide Subject: Adenosine Kinase Inhibitor (Hydrate) [5-Iodotubercidin] vs. Covalent Suicide Inhibitors

Executive Summary

The Verdict: The product frequently cataloged as "Adenosine Kinase Inhibitor (hydrate)" (typically 5-Iodotubercidin ) functions as a reversible, tight-binding inhibitor . It is distinct from covalent (suicide) inhibitors.[1]

While it exhibits nanomolar potency (


 nM) and slow dissociation rates that can mimic irreversibility in rapid assays, it does not  form a permanent chemical adduct with the enzyme. Activity can be restored through rigorous dialysis or high-factor jump dilution, unlike covalent inhibitors which permanently inactivate Adenosine Kinase (ADK).

Key Differentiator:

  • Adenosine Kinase Inhibitor (hydrate): Competitive/Tight-Binding. Reversible.

  • Covalent Alternatives (e.g., Alkynylpyrimidines): Irreversible adduct formation. Non-recoverable.

Mechanistic Architecture

To design valid experiments, one must understand the structural causality of the inhibition.

The Target: Adenosine Kinase (ADK) Pathway

ADK is the primary clearance route for adenosine, phosphorylating it to AMP.[2][][4] It is governed by substrate inhibition and ATP requirements.

ADK_Pathway Adenosine Adenosine ADK Adenosine Kinase (Enzyme) Adenosine->ADK ATP ATP ATP->ADK Complex Ternary Complex (ADK-Ado-ATP) ADK->Complex Binding AMP AMP Complex->AMP Phosphorylation ADP ADP Complex->ADP Inhibitor 5-Iodotubercidin (The Hydrate) Inhibitor->ADK Competes with Adenosine

Figure 1: The Adenosine Kinase catalytic cycle.[2][5] 5-Iodotubercidin acts as a nucleoside analog, competing for the adenosine binding site.

Binding Thermodynamics
FeatureAdenosine Kinase Inhibitor (Hydrate)Covalent Inhibitors
Primary Identity 5-Iodotubercidin (Nucleoside Analog)Electrophiles (e.g., Michael Acceptors)
Interaction Type Non-covalent (H-bonds, Van der Waals)Covalent bond (e.g., to Cys/Ser/Lys)
Equilibrium


Recovery Yes (via Dialysis/Dilution)No (Permanent Inactivation)
Time Dependence Rapid equilibrium (unless slow-onset)Strong time-dependent

shift

Critical Experimental Protocols

To validate the reversibility of the Adenosine Kinase Inhibitor (hydrate), you must perform a Jump Dilution Assay . Standard


 curves are insufficient because tight-binding inhibitors can mimic covalent behavior if the incubation time is short or enzyme concentration is high.
Protocol A: The Jump Dilution "Litmus Test"

This protocol distinguishes between a high-affinity reversible interaction (slow


) and a covalent bond (

).

Principle: Incubate enzyme and inhibitor at high concentrations (>>


), then rapidly dilute the mixture. If reversible, the inhibitor will dissociate, and activity will recover.[6][7]

Reagents:

  • Enzyme: Recombinant Human ADK (Final assay conc: 5 nM).

  • Substrate: Adenosine (at

    
    , typically ~0.2 - 0.5 
    
    
    
    M) + ATP (100
    
    
    M).
  • Inhibitor: Adenosine Kinase Inhibitor (Hydrate) stock (100x

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM DTT.
    

Workflow:

  • Pre-Incubation (High Conc):

    • Prepare a mixture of ADK (100x final conc, e.g., 500 nM) and Inhibitor (10x

      
      , e.g., 250 nM).
      
    • Control: ADK + Buffer (No Inhibitor).

    • Incubate for 1 hour at RT to ensure full saturation (

      
      ).
      
  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into a reaction buffer containing saturating ATP and Adenosine.

    • Resulting Conc: ADK is now 5 nM; Inhibitor is 2.5 nM (below its

      
       of ~26 nM).
      
  • Kinetic Monitoring:

    • Immediately measure AMP production (via coupled luciferase assay or HPLC) continuously for 60 minutes.

Interpretation Logic:

Jump_Dilution_Logic Start Measure Velocity (v) after Dilution Check Does activity increase over time? Start->Check Rev Reversible (Tight Binding) Inhibitor dissociates as equilibrium shifts. (5-Iodotubercidin) Check->Rev Yes (Curved Progress Curve) Irr Irreversible (Covalent) Enzyme remains dead. No recovery. Check->Irr No (Linear, Low Rate)

Figure 2: Decision logic for interpreting Jump Dilution data.

Comparative Performance Data

The following table synthesizes expected results when comparing Adenosine Kinase Inhibitor (hydrate) against a theoretical Covalent Inhibitor using the protocols above.

MetricAdenosine Kinase Inhibitor (Hydrate)Covalent Inhibitor Reference

Shift (1h vs 24h)
Minimal shift (Equilibrium reached quickly)Significant shift (Potency increases with time)
Dialysis Recovery >80% Activity Recovered (after 4h dialysis)<5% Activity Recovered (Permanent adduct)
Jump Dilution Profile Slow recovery of velocity (concave-up curve)Flat line (velocity remains inhibited)
Mass Spectrometry Enzyme Mass = Native MassEnzyme Mass = Native + Inhibitor Mass

Technical Note on "Hydrate": The term "hydrate" refers to the solid-state crystal lattice containing water molecules. Once dissolved in DMSO or buffer, the "hydrate" status is irrelevant to the inhibition mechanism. However, for stoichiometric calculations , you must use the molecular weight of the hydrate form provided on the vial to calculate accurate molar concentrations.

Troubleshooting & Optimization

Problem: The Adenosine Kinase Inhibitor (hydrate) appears irreversible in my assay.

  • Cause: You may be observing "Tight-Binding" kinetics where

    
     is very slow.
    
  • Solution: Extend the observation time after dilution. A tight binder might take 30–60 minutes to dissociate. Alternatively, use a Mass Spectrometry validation:

    • Incubate ADK + Inhibitor.

    • Run LC-MS (denaturing conditions).

    • If Reversible: You will see the mass of the native protein (inhibitor falls off).

    • If Covalent: You will see a mass shift corresponding to the MW of the inhibitor.

References

  • Ugarkar, B. G., et al. (2000).[8] "Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues."[8] Journal of Medicinal Chemistry.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for Jump Dilution methodologies).
  • McGaraughty, S., et al. (2005). "Adenosine kinase inhibitors."[][4][8][9][10][11][12] Current Topics in Medicinal Chemistry.

  • Tocris Bioscience. "5-Iodotubercidin Product Information." (Confirming identity as reversible/tight-binding).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Adenosine Kinase Inhibitors (Hydrate Forms)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Release" Mandate

As researchers, we often focus on the potency of Adenosine Kinase Inhibitors (AKIs) like ABT-702 or 5-iodotubercidin to modulate purine metabolism. However, this same potency defines their environmental hazard. AKIs are bioactive small molecules that can disrupt homeostatic adenosine signaling in non-target organisms even at nanomolar concentrations.

The Core Directive: There is no safe threshold for drain disposal. All AKI waste—solid, liquid, or trace—must be sequestered for high-temperature incineration. Chemical deactivation (e.g., bleaching) is prohibited as it may generate toxic chlorinated byproducts rather than neutralizing the pharmacophore.

Scientific Rationale & Risk Assessment

The Mechanism of Hazard

Adenosine Kinase (ADK) is a housekeeping enzyme critical for maintaining intracellular adenosine levels. Inhibiting ADK raises extracellular adenosine, which activates P1 receptors (


).
  • Environmental Impact: Release into water systems can affect aquatic life by altering cardiac function and neurotransmission, which are evolutionarily conserved adenosine-dependent pathways.

  • The "Hydrate" Factor: The term "hydrate" (e.g., 5-Iodotubercidin hydrate) indicates water molecules are integrated into the crystal lattice. While this alters the molecular weight (requiring stoichiometric adjustment for dosing), it does not mitigate the toxicity of the active moiety. Treat hydrates with the same rigor as anhydrous forms.

Waste Stream Classification
Waste TypeDescriptionRCRA Classification (USA)
P-List / U-List Pure, unused commercial chemical products.Acute Hazardous Waste (if applicable) or Toxic Waste.
Characteristic Waste exhibiting toxicity, ignitability, etc.[1]D-List (Toxicity Characteristic).
Mixed Waste AKI dissolved in organic solvents (DMSO, MeOH).Ignitable (D001) + Toxic .

Operational Protocol: Disposal Procedures

Personal Protective Equipment (PPE) Matrix

Before handling waste, verify the following barrier protection:

PPE ItemSpecificationRationale
Gloves Double-glove: Nitrile (Outer) / Latex or Nitrile (Inner)Prevents permeation of organic solvents (DMSO) carrying the inhibitor.
Respiratory N95 (minimum) or P100 HEPARequired if handling powder/solid hydrate outside a fume hood.
Eye Protection Chemical Splash GogglesPrevents mucosal absorption via ocular splashes.
Clothing Tyvek® Lab Coat or ApronDisposable barrier for high-potency API handling.
Solid Waste Disposal (Powders & Contaminated Debris)

Applicable to: Expired stocks, weighing boats, contaminated gloves, and paper towels.

  • Segregation: Do not mix with general trash. Use a dedicated "High Potency / Cytotoxic" waste bin.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Labeling: Affix a yellow "Hazardous Waste" label. Explicitly write: "Toxic Solid - Adenosine Kinase Inhibitor."

  • Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof container (e.g., a wide-mouth HDPE drum).

  • Disposal Path: Transfer to EHS for Incineration (Rotary Kiln, >1000°C).

Liquid Waste Disposal (Stock Solutions & Media)

Applicable to: DMSO stocks, cell culture media containing AKI.

  • Solvent Compatibility: Most AKIs are dissolved in DMSO or Ethanol. Ensure the waste container is compatible (HDPE or Glass).

  • No Dilution: Do not dilute with water to "lower" the concentration. This increases waste volume without reducing total toxic load.

  • Collection: Pour liquid waste into a dedicated "Organic Waste - Toxic" carboy.

  • Rinsing: Triple-rinse the original vial with a small volume of organic solvent (e.g., ethanol). Add the rinsate to the waste carboy , not the sink.

  • Deactivation Warning: DO NOT add bleach (Sodium Hypochlorite). Bleach can react with the nitrogen-rich heterocycles in AKIs (e.g., pyrrolo[2,3-d]pyrimidines), potentially creating volatile chloramines or failing to destroy the kinase-binding core.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for AKI disposal.

AKI_Disposal_Flow Start Start: Identify AKI Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Plastics) StateCheck->Solid Liquid Liquid Waste (DMSO Stocks, Media) StateCheck->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging LabelSolid Label: 'Toxic Solid - High Potency API' Bagging->LabelSolid NoDrain CRITICAL: NO DRAIN DISPOSAL Incineration Final Disposal: High-Temp Incineration (>1000°C) LabelSolid->Incineration SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck Segregate Segregate into Compatible Carboy SolventCheck->Segregate Organic/Aqueous Rinsing Triple Rinse Vials (Add Rinsate to Waste) Segregate->Rinsing Rinsing->NoDrain NoDrain->Incineration

Figure 1: Decision matrix for the segregation and disposal of Adenosine Kinase Inhibitors. Note the convergence on high-temperature incineration as the only acceptable terminal destruction method.

The Self-Validating System (Quality Assurance)

To ensure compliance and traceability, implement a "Cradle-to-Grave" tracking system. This is not just paperwork; it is your legal defense and safety validation.

  • Inventory Log: When the AKI hydrate arrives, log the initial mass (e.g., 50 mg).

  • Usage Log: Every time a stock is made, subtract the mass.

  • Waste Reconciliation: When disposing of the empty vial or expired stock, the waste log must account for the remaining mass.

    • Example: "Disposed of 5 mL of 10 mM ABT-702 waste."

  • Chain of Custody: When handing waste to EHS, require a signature. This transfers liability from your lab to the waste management facility.

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). Defines the regulatory framework for disposing of bioactive pharmaceuticals (RCRA).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. (2016). Guidelines for handling high-potency APIs in the laboratory. [Link]

  • National Institutes of Health (NIH) - PubChem. ABT-702 (Adenosine Kinase Inhibitor) Compound Summary. Provides chemical structure and bioactivity data supporting the need for strict containment. [Link]

Sources

Personal protective equipment for handling Adenosine Kinase Inhibitor (hydrate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Adenosine Kinase Inhibitors (AKIs) (e.g., ABT-702, 5-Iodotubercidin) are high-potency bioactive compounds. Most exhibit IC50 values in the low nanomolar range (1.5–20 nM), meaning minute quantities can trigger significant physiological effects.

The "Hydrate" Factor: The hydrate form indicates water molecules are integrated into the crystal lattice. While this stabilizes the solid, it often alters the electrostatic properties of the powder, increasing the risk of static cling and aerosolization during weighing.

Critical Hazard:

  • Primary: Acute Toxicity (Oral/Dermal/Inhalation).

  • Secondary: Potential Reproductive Toxicity/Mutagenicity (common in kinase inhibitors).

  • Vector Risk: AKIs are frequently solubilized in DMSO (Dimethyl Sulfoxide) . DMSO is a potent skin penetrant that will carry the inhibitor directly into the bloodstream, bypassing the skin's natural barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the state of matter (Solid vs. Solution).

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (DMSO/Ethanol Vectors) Rationale
Hand Protection Double Nitrile (Standard thickness)Double Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Neoprene DMSO permeates standard nitrile in <5 mins. Thicker outer gloves provide the necessary breakthrough time buffer.
Respiratory Fume Hood (Primary) N95/P100 (Only if hood unavailable)Fume Hood (Mandatory) Surgical mask (for droplet protection only)Hydrate powders can aerosolize. Solutions pose vapor/splash risks.[1]
Eye/Face Chemical Safety GogglesChemical Safety Goggles + Face Shield (if volume >10mL)Goggles seal against dust and splashes; glasses do not.
Body Lab Coat (Buttoned, Tyvek wrist guards recommended)Lab Coat + Impervious Apron Cotton coats absorb solvents, holding the toxin against the skin.

Operational Protocols: From Solid to Solution

Phase A: Weighing the Hydrate (Solid State)

Risk: Inhalation of dust and static dispersion.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Hydrates are prone to static charge. Use an anti-static gun or a polonium strip near the balance.

    • Why? Static causes powder to "jump" off the spatula, creating invisible contamination on the balance surface.

  • The "Wet" Wipe: Before weighing, wipe the immediate area with a damp (water/surfactant) tissue. This increases local humidity and reduces static discharge.

  • Closed Transfer: Weigh directly into a tared vial that can be capped immediately. Do not use weigh boats that require a secondary pour.

Phase B: Solubilization (Liquid State)

Risk: Dermal absorption via solvent vector.

  • Solvent Choice: Most AKIs require DMSO or Ethanol.

  • The "Drop-Wise" Rule: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Cap the vial tightly and wrap the cap with Parafilm before vortexing.

    • Causality: Vortexing creates internal pressure. Without Parafilm, micro-droplets can spray out the threads upon opening.

  • Labeling: Mark the vial immediately with a "High Potency - Bioactive" sticker.

Emergency Response & Disposal

Spill Cleanup
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then wipe up.

  • Liquid Spill (DMSO):

    • Evacuate the immediate area.[2][3]

    • Don fresh double gloves (Neoprene preferred).

    • Cover with absorbent pads.

    • Clean area with 10% bleach solution (deactivates many biological agents) followed by water.

Disposal
  • Liquids: Segregate into "High Hazard/Bioactive" liquid waste streams. Do not mix with general organic solvents if your facility incinerates them differently.

  • Solids: All contaminated gloves, weigh boats, and wipes must be incinerated.

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for handling AKIs, emphasizing the critical control points for the Hydrate form.

SafetyWorkflow Start Start: Handling AKI Hydrate StateCheck Determine State of Matter Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution (DMSO/Ethanol) StateCheck->Liquid StaticRisk Risk: Static & Dust Inhalation Solid->StaticRisk ControlSolid Control: Fume Hood + Anti-Static Gun Solid->ControlSolid Weighing Action: Weigh into Capped Vial ControlSolid->Weighing Disposal Disposal: High Hazard Incineration Weighing->Disposal PermRisk Risk: Dermal Absorption (Vector) Liquid->PermRisk ControlLiquid Control: Double Glove (Nitrile/Neoprene) Liquid->ControlLiquid Handling Action: Parafilm Cap + Vortex ControlLiquid->Handling Handling->Disposal

Caption: Operational workflow for Adenosine Kinase Inhibitors, distinguishing controls for static-prone solids versus permeation-prone solutions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

  • MedChemExpress. (2024). ABT-702 Dihydrochloride Safety Data Sheet.[3] (Representative AKI SDS).

  • Selleck Chemicals. (2024). 5-Iodotubercidin Safety Data Sheet.[3][5] (Representative AKI SDS).

  • Ansell. (2022). Chemical Permeation & Degradation Guide (DMSO Permeation Data).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.